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  • Product: 1-Chloro-N-methylisoquinolin-7-amine
  • CAS: 1374652-28-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Chloro-N-methylisoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Chloro-N-methylisoqui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Chloro-N-methylisoquinolin-7-amine. As a substituted isoquinoline, this compound belongs to a class of heterocyclic molecules known for their diverse biological activities, making it a molecule of significant interest in medicinal chemistry and drug discovery. This document outlines its predicted physicochemical properties, proposes a viable synthetic route, and explores its potential reactivity and utility as a building block in the synthesis of more complex molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2] From the vasodilatory effects of papaverine to the potent anticancer activity of camptothecin derivatives, the isoquinoline framework has consistently demonstrated its versatility as a pharmacophore.[2] The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its biological target affinity and pharmacokinetic profile.

1-Chloro-N-methylisoquinolin-7-amine is a synthetic heterocyclic compound that combines several key structural features. The chloro- group at the 1-position is a synthetically versatile handle, susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The N-methylamino group at the 7-position can modulate the molecule's basicity and potential for hydrogen bonding, which can be critical for target engagement. This guide will delve into the specific characteristics of this compound, providing a theoretical and practical framework for its use in research and development.

Chemical Structure and Identification

The fundamental identity of 1-Chloro-N-methylisoquinolin-7-amine is established by its unique molecular structure and associated chemical identifiers.

IdentifierValueSource
CAS Number 1374652-28-4[3]
Molecular Formula C₁₀H₉ClN₂[3]
Molecular Weight 192.64 g/mol [3]
SMILES CNC1=CC2=C(C=C1)C=CN=C2Cl[3]
IUPAC Name 1-chloro-N-methylisoquinolin-7-amine

graph "1_Chloro_N_methylisoquinolin_7_amine" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1.3,1.5!"]; C2 [label="C", pos="2.1,0.4!"]; C3 [label="C", pos="1.3,-0.8!"]; C4 [label="C", pos="0,-0.8!"]; C5 [label="C", pos="-0.8,0.4!"]; C6 [label="C", pos="-2.1,0.4!"]; C7 [label="C", pos="-2.9,-0.8!"]; C8 [label="C", pos="-2.1,-2!"]; C9 [label="C", pos="-0.8,-2!"]; N2 [label="N", pos="-3.4,-2!"]; Cl [label="Cl", pos="2.1,2.6!"]; C10 [label="C", pos="-4.2,-3.2!"];

N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C8 -- N2; C1 -- Cl; N2 -- C10;

// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- N1 [style=double]; C6 -- C7 [style=double]; C8 -- C9 [style=double];

}

Caption: Chemical structure of 1-Chloro-N-methylisoquinolin-7-amine.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, its physicochemical properties can be predicted based on its structure and by analogy to similar compounds. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in biological assays.

PropertyPredicted ValueNotes
Appearance Off-white to light yellow solidBased on similar substituted isoquinolines.
Melting Point 150-170 °CHighly dependent on purity.
Boiling Point > 300 °CDecomposition may occur at high temperatures.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.The heterocyclic nature and substituents suggest this solubility profile.
pKa (most basic) 4.0 - 5.0The N-methylamino group is the most basic site. The isoquinoline nitrogen is weakly basic.

Synthesis and Reactivity

A plausible synthetic route to 1-Chloro-N-methylisoquinolin-7-amine can be conceptualized based on established isoquinoline chemistry. A potential retrosynthetic analysis suggests a multi-step synthesis starting from a substituted benzaldehyde.

Proposed Synthetic Pathway

Synthetic_Pathway A Substituted Benzaldehyde B Isoquinolinone Intermediate A->B Pomeranz-Fritsch or Bischler-Napieralski C 1-Chloroisoquinoline Intermediate B->C Chlorination (e.g., POCl3) D 1-Chloro-7-nitroisoquinoline C->D Nitration E 1-Chloro-isoquinolin-7-amine D->E Reduction (e.g., SnCl2/HCl) F 1-Chloro-N-methylisoquinolin-7-amine E->F Reductive Amination (Formaldehyde, NaBH4)

Caption: Proposed synthetic workflow for 1-Chloro-N-methylisoquinolin-7-amine.

Key Reactions and Mechanistic Considerations
  • Isoquinoline Core Formation: The synthesis would likely commence with the construction of the isoquinoline ring system. The Pomeranz-Fritsch or Bischler-Napieralski reactions are standard methods for this transformation, starting from appropriate benzene derivatives.[1]

  • Chlorination: The conversion of an isoquinolinone intermediate to the 1-chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Amino Group: The amino functionality at the 7-position can be introduced through nitration followed by reduction. The directing effects of the existing substituents will influence the regioselectivity of the nitration step.

  • N-Methylation: The final N-methylation of the 7-amino group can be accomplished through various methods, including reductive amination with formaldehyde and a reducing agent like sodium borohydride, or by direct alkylation with a methylating agent.

Expected Reactivity

The reactivity of 1-Chloro-N-methylisoquinolin-7-amine is dictated by its functional groups:

  • 1-Chloro Group: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to diverse 1-substituted isoquinoline derivatives.[4] This position is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[5][6]

  • 7-N-Methylamino Group: The secondary amine at the 7-position can undergo further alkylation or acylation. It can also act as a directing group in electrophilic aromatic substitution reactions, although the overall reactivity of the ring is influenced by the deactivating effect of the chloro substituent and the pyridine ring.

  • Isoquinoline Ring System: The isoquinoline core can undergo reactions such as N-oxidation.[7]

Potential Applications in Drug Discovery

The structural motifs present in 1-Chloro-N-methylisoquinolin-7-amine suggest its potential as a valuable building block in the development of novel therapeutic agents.

Scaffold for Kinase Inhibitors

The substituted isoquinoline scaffold is present in numerous kinase inhibitors. The 1-position can be functionalized to interact with the hinge region of the kinase active site, while the 7-position can be modified to extend into the solvent-exposed region, allowing for the optimization of potency and selectivity.

Kinase_Inhibition_Concept cluster_0 Kinase Active Site Hinge Region Hinge Region Solvent Exposed Region Solvent Exposed Region 1-Chloro-N-methylisoquinolin-7-amine 1-Chloro-N-methylisoquinolin-7-amine 1-Substituent 1-Substituent 1-Chloro-N-methylisoquinolin-7-amine->1-Substituent C1 Position 7-Substituent 7-Substituent 1-Chloro-N-methylisoquinolin-7-amine->7-Substituent C7 Position 1-Substituent->Hinge Region Binding 7-Substituent->Solvent Exposed Region Interaction

Caption: Conceptual model of a kinase inhibitor derived from the target molecule.

Precursor for Anticancer and Anti-inflammatory Agents

Substituted isoquinolines have demonstrated a broad range of biological activities, including cytotoxic effects against various cancer cell lines and inhibitory activity against inflammatory targets like TNF-α.[8][9][10] The synthetic tractability of 1-Chloro-N-methylisoquinolin-7-amine makes it an attractive starting material for the generation of compound libraries to screen for such activities.

Handling and Safety Considerations

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult a comprehensive safety data sheet for a closely related compound, such as 1-chloroisoquinoline, for more detailed safety information.[11][12][13]

Conclusion

1-Chloro-N-methylisoquinolin-7-amine represents a promising, yet underexplored, chemical entity. Its combination of a reactive chloro group and a modifiable amino functionality on a biologically relevant isoquinoline scaffold makes it a valuable tool for synthetic and medicinal chemists. This guide has provided a theoretical framework for its properties, synthesis, and potential applications. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to unlock its potential in the development of novel small-molecule therapeutics.

References

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(7), 479-483.
  • Chrzanowska, M., & Dreas, A. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 26(16), 4984.
  • Peet, N. P., et al. (1998). Substituted Isoquinolines and Quinazolines as Potential Antiinflammatory Agents. Synthesis and Biological Evaluation of Inhibitors of Tumor Necrosis Factor α. Journal of Medicinal Chemistry, 41(23), 4585-4594.
  • Chen, J., et al. (2004). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry, 12(22), 5929-5937.
  • CHEMTRON SUPPLY CORPORATION. (2015).
  • Syguda, A., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(5), 1089.
  • Hassan, J., et al. (2000). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3697-3702.
  • Fisher Scientific. (2025).
  • Robison, M. M., & Robison, B. L. (1958). Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry, 23(7), 1071-1071.
  • Dave, C. G., & Shah, R. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • Miaodian Stationery (Ningbo) Co., Ltd. (2021).
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2025).
  • Scientific Laboratory Supplies. (n.d.). 1-Chloroisoquinoline, 95%. Retrieved from [Link]

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Exploratory

The Ascendant Core: A Technical Guide to the Structure-Activity Relationship of 7-Aminoisoquinoline Analogs in Modern Drug Discovery

Abstract The 7-aminoisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundational core for a diverse array of biologically active molecules. This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-aminoisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundational core for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-aminoisoquinoline analogs, with a particular focus on their anticancer and kinase inhibitory activities. By dissecting the influence of various substituents on the isoquinoline ring system, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of next-generation therapeutics. Detailed experimental protocols for the synthesis of key analogs and the evaluation of their biological activity are provided, alongside a critical analysis of their mechanisms of action through the lens of key signaling pathways.

Introduction: The 7-Aminoisoquinoline Scaffold - A Versatile Pharmacophore

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic compounds of therapeutic significance.[1] The strategic placement of an amino group at the 7-position imparts a unique set of physicochemical properties, including enhanced hydrogen bonding capacity and altered electronic distribution, which have proven to be pivotal for potent biological activity.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[3][4] This guide will systematically unravel the SAR of this potent chemical class, providing a roadmap for future drug discovery endeavors.

The Landscape of Biological Activity: Anticancer and Kinase Inhibition

The versatility of the 7-aminoisoquinoline core has been most prominently showcased in the fields of oncology and kinase inhibition. The core structure serves as a versatile template for the design of molecules that can modulate critical cellular signaling pathways often dysregulated in disease.[5]

Anticancer Activity: The Potency of 7-Aminoisoquinoline-5,8-diones

A significant body of research has focused on 7-aminoisoquinoline-5,8-dione derivatives as potent cytotoxic agents against a range of human cancer cell lines.[6][7] The mechanism of action is often attributed to the redox properties of the quinone moiety and the potential for inhibition of crucial enzymes such as topoisomerase II.[6]

The following table summarizes the in vitro cytotoxic activity of a series of 7-aminoisoquinoline-5,8-dione derivatives, highlighting the profound impact of substitutions on their anticancer efficacy.[6]

CompoundIC₅₀ (µM) vs. AGSIC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. Normal Fibroblast
1 HHH>100>100>100>100
2 NH₂HH1.52.11.85.2
3 NHCH₃HH3.24.53.98.7
4 N(CH₃)₂HH8.910.29.515.4
5 NH₂ClH0.81.10.93.1
6 NH₂BrH0.50.70.62.5
7 NHC₂H₅BrH1.21.51.34.8
8 NH-c-C₆H₁₁BrH0.91.21.03.9
9 NH₂HCl1.11.41.24.3

Key SAR Insights for Anticancer Activity:

  • The Unsubstituted 7-Amino Group is Crucial: The presence of a primary or secondary amine at the 7-position is critical for cytotoxic activity. N-alkylation generally leads to a decrease in potency.[6]

  • Halogenation at the 6-Position Enhances Potency: The introduction of a halogen, particularly bromine, at the 6-position significantly increases cytotoxic activity against cancer cell lines.[6][7]

  • Substitution on the 7-Amino Group: While a free amino group is often optimal, certain substitutions can be tolerated. However, bulky N-alkyl groups tend to be detrimental to activity.[8]

Kinase Inhibition: A Promising Frontier

The 7-aminoisoquinoline scaffold is a recognized pharmacophore for the development of kinase inhibitors.[2][9] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] While extensive quantitative SAR data for a broad range of 7-aminoisoquinoline kinase inhibitors is still emerging, initial studies have demonstrated their potential to inhibit various kinases, including those in the MAPK/ERK and PI3K/Akt pathways.[3][10]

Synthetic Strategies: Building the 7-Aminoisoquinoline Core and its Analogs

The synthesis of 7-aminoisoquinoline and its derivatives can be achieved through several strategic routes. Below are detailed protocols for key synthetic transformations.

Synthesis of the 7-Aminoisoquinoline Core

A common route to the 7-aminoisoquinoline core involves the reduction of a 7-nitroisoquinoline precursor.

Experimental Protocol: Synthesis of 7-Aminoisoquinoline [8]

  • Nitration of Isoquinoline: To a solution of isoquinoline in concentrated sulfuric acid, slowly add potassium nitrate at a controlled temperature.

  • Isolation of 7-Nitroisoquinoline: Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the nitro-substituted isoquinolines. The 7-nitro isomer can be separated by chromatography.

  • Reduction to 7-Aminoisoquinoline:

    • Dissolve 7-nitroisoquinoline (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4.0 eq) and concentrated hydrochloric acid.

    • Heat the mixture at 60°C for 2 hours.

    • Pour the reaction mixture onto ice and wash with an organic solvent (e.g., chloroform).

    • Basify the aqueous phase with a chilled sodium hydroxide solution and extract the product with chloroform.

    • Dry the combined organic extracts and concentrate under reduced pressure to yield 7-aminoisoquinoline.

Functionalization of the 7-Amino Group: N-Acylation

The 7-amino group provides a convenient handle for further structural modifications. N-acylation is a common strategy to explore the SAR of this position.

Experimental Protocol: Synthesis of N-(isoquinolin-7-yl)acetamide [3]

  • Neutralization (if starting from a salt): Dissolve 7-aminoisoquinoline dihydrochloride (1.0 eq) in water and add a saturated solution of sodium bicarbonate until the pH is basic (8-9) to precipitate the free base. Filter, wash with cold water, and dry the solid.

  • Acylation:

    • Suspend 7-aminoisoquinoline (1.0 eq) in an aprotic solvent such as dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the suspension.

    • Cool the mixture to 0°C.

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Evaluation: Key Experimental Workflows

To assess the biological activity of newly synthesized 7-aminoisoquinoline analogs, standardized and reproducible assays are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.[6]

Experimental Protocol: MTT Cytotoxicity Assay [6]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, AGS, HT-29) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Assessment of Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

The overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay can be used to quantify nitrite, a stable product of NO, in cell culture supernatants.[3]

Experimental Protocol: Nitric Oxide Measurement (Griess Assay) [3]

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with test compounds before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Mix the supernatant with Griess Reagent A (sulfanilamide in phosphoric acid) and incubate.

    • Add Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Mechanism of Action: Elucidating the Signaling Pathways

The biological effects of 7-aminoisoquinoline analogs are often mediated through their interaction with key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt and MAPK/ERK Signaling Cascades

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways are frequently dysregulated in cancer and inflammatory diseases.[10][11][12] Several isoquinoline derivatives have been shown to modulate these pathways, leading to downstream effects on cell fate.[5]

PI3K_MAPK_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Transcription_Factors->Cell_Survival Amino_Iso 7-Aminoisoquinoline Analog Amino_Iso->PI3K Amino_Iso->MEK

Figure 1: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for Pathway Analysis

A general workflow to investigate the impact of 7-aminoisoquinoline analogs on cellular signaling pathways.

Workflow_Signaling Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Treatment with 7-Aminoisoquinoline Analog Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blotting Protein_Quantification->Western_Blot Analysis Analysis of Protein Phosphorylation Levels (e.g., p-Akt, p-ERK) Western_Blot->Analysis

Figure 2: General workflow for signaling pathway analysis.

Conclusion and Future Directions

The 7-aminoisoquinoline scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. The structure-activity relationships delineated in this guide, particularly for the 7-aminoisoquinoline-5,8-dione class of anticancer agents, underscore the critical role of the 7-amino substituent and the significant enhancement of cytotoxicity conferred by halogenation at the 6-position.[6] While the potential of 7-aminoisoquinoline analogs as kinase inhibitors is evident, further in-depth quantitative SAR studies are warranted to fully elucidate their potential in this domain. Future research should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions at multiple positions to build a more comprehensive understanding of their SAR across various biological targets. The continued exploration of this privileged scaffold holds immense promise for the discovery of new and effective treatments for a multitude of human diseases.

References

  • 7-(Substituted-phenyl)amino-5,8-isoquinolinediones: Synthesis and cytotoxic activities on cancer cell lines. ResearchGate. Available at: [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science. Available at: [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. Available at: [Link]

  • US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same. Google Patents.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group - Harvard University. Available at: [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available at: [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Available at: [Link]

  • 1/IC50 values of antitumor screening of target derivatives against... ResearchGate. Available at: [Link]

  • Structural activity relationship (SAR) of compound 7 analogues.... ResearchGate. Available at: [Link]

  • Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. PMC. Available at: [Link]

  • Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]

  • Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. PMC. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. PMC. Available at: [Link]

  • Discovery and characterization of driver MAPK and PI3K pathway mutations in tumors and association with drug response in cell lines. N/A. Available at: [Link]

  • Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer. MDPI. Available at: [Link]

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Foundational

A Technical Guide to Pharmacophore Modeling of 1-Chloroisoquinoline-Based Compounds: A Roadmap for Novel Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying pharmacophore modeling to the discovery of novel therapeutics derived from th...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying pharmacophore modeling to the discovery of novel therapeutics derived from the 1-chloroisoquinoline scaffold. This document moves beyond a simple recitation of steps, offering field-proven insights into the strategic decisions and validation processes that underpin successful computational drug design campaigns.

The 1-Chloroisoquinoline Scaffold: A Privileged Starting Point in Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore present in a wide array of biologically active compounds. The introduction of a chlorine atom at the 1-position significantly influences the molecule's electronic properties and reactivity, making 1-chloroisoquinoline a versatile building block in synthetic and medicinal chemistry.[1][2] Derivatives of this scaffold have shown promise in the development of novel agents targeting a range of diseases, including cancer and inflammatory conditions.[1] The primary utility of 1-chloroisoquinoline lies in its role as a key intermediate for creating more complex molecules with enhanced biological activity.[1][2]

Pharmacophore Modeling: Decoding the Essentials of Molecular Recognition

At its core, a pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.[3][4] It is a powerful abstraction that distills complex molecular structures into a set of key interactions, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.[5][6] Pharmacophore modeling serves as a cornerstone in modern drug discovery, enabling researchers to:

  • Identify novel active compounds through virtual screening of large chemical databases.[7][8][9]

  • Elucidate structure-activity relationships (SAR) to guide lead optimization.[7]

  • Predict potential off-target effects and ADME-Tox properties. [8]

  • Design de novo molecules with desired biological activities.

Pharmacophore models can be broadly categorized into two main types: ligand-based and structure-based.[9]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active compounds to derive a common feature hypothesis that is presumed to be responsible for their activity.[9]

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein-ligand complex is available, typically from X-ray crystallography or NMR, a pharmacophore model can be directly derived from the key interaction points within the binding site.[6][9]

A Step-by-Step Workflow for Pharmacophore Modeling of 1-Chloroisoquinoline Derivatives

The following section outlines a detailed, field-proven workflow for a ligand-based pharmacophore modeling study aimed at identifying novel inhibitors based on the 1-chloroisoquinoline scaffold. This hypothetical scenario assumes the existence of a set of 1-chloroisoquinoline analogs with known inhibitory activity against a specific kinase target, a common application for this class of compounds.

Phase 1: Data Preparation and Set Selection

The quality of the input data is paramount to the success of any modeling study. This initial phase involves curating a dataset of 1-chloroisoquinoline derivatives with corresponding biological activity data (e.g., IC50 values).

Experimental Protocol:

  • Data Collection: Compile a structurally diverse set of 1-chloroisoquinoline analogs with experimentally determined inhibitory activity against the target kinase.

  • Data Curation: Standardize chemical structures (e.g., neutralize salts, correct tautomeric forms) and ensure consistent biological activity units.

  • Set Partitioning: Divide the dataset into a training set and a test set. The training set is used to generate the pharmacophore models, while the test set is used for external validation. A common split is 70-80% for the training set and 20-30% for the test set, ensuring that both sets are representative of the chemical diversity and activity range of the entire dataset.

Phase 2: Pharmacophore Model Generation

This phase focuses on generating and ranking a series of pharmacophore hypotheses that represent the common features of the most active compounds in the training set.

Experimental Protocol:

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy state.

  • Feature Mapping: Identify the potential pharmacophoric features (e.g., H-bond donors/acceptors, aromatic rings, hydrophobic centers) for each conformer.

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HypoGen, as implemented in software like Discovery Studio) to align the conformers of the active compounds and identify common feature arrangements.[10] This process will generate a collection of pharmacophore hypotheses, each with a unique set of features and spatial constraints.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active compounds while excluding the inactive ones. The best models will have high correlation scores and effectively discriminate between active and inactive molecules.

Pharmacophore_Generation_Workflow cluster_DataPrep Data Preparation cluster_ModelGen Model Generation DataCollection Data Collection (1-Chloroisoquinoline Analogs) DataCuration Data Curation (Standardization) DataCollection->DataCuration SetPartitioning Set Partitioning (Training & Test Sets) DataCuration->SetPartitioning ConformationalAnalysis Conformational Analysis SetPartitioning->ConformationalAnalysis FeatureMapping Feature Mapping ConformationalAnalysis->FeatureMapping HypothesisGeneration Hypothesis Generation FeatureMapping->HypothesisGeneration ScoringRanking Scoring & Ranking HypothesisGeneration->ScoringRanking

Caption: Workflow for Pharmacophore Model Generation.

Phase 3: Pharmacophore Model Validation

Rigorous validation is essential to ensure that the generated pharmacophore model is statistically significant and possesses predictive power.

Experimental Protocol:

  • Internal Validation (Training Set): The best-ranked hypothesis should accurately estimate the activity of the compounds in the training set. A good model will show a high correlation between the estimated and experimentally determined activities.

  • External Validation (Test Set): The predictive power of the model is assessed by its ability to accurately predict the activity of the compounds in the test set, which were not used in model generation.

  • Fischer's Randomization Test: This statistical validation method involves generating a series of random spreadsheets by shuffling the activity data of the training set compounds and creating pharmacophore hypotheses from them. If the original hypothesis is significantly better than those generated from the randomized data, it indicates a high level of statistical confidence.

Validation Method Purpose Success Criteria
Internal Validation Assess the model's ability to fit the training data.High correlation between estimated and experimental activities.
External Validation Evaluate the model's predictive power on unseen data.Accurate prediction of test set compound activities.
Fischer's Randomization Ensure the model is not due to chance correlation.The original hypothesis is statistically superior to random models.
Phase 4: Virtual Screening and Hit Identification

The validated pharmacophore model is now used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.

Experimental Protocol:

  • Database Selection: Choose appropriate chemical databases for screening (e.g., ZINC, Enamine, internal corporate databases).

  • Pharmacophore-Based Screening: The validated pharmacophore model is used as a filter to rapidly screen the selected databases.[7][11] Molecules that fit the pharmacophore query are identified as initial "hits."

  • Filtering and Hit-to-Lead Selection: The initial hit list is typically large and requires further refinement. This can involve:

    • ADME-Tox Filtering: Applying computational filters to remove compounds with undesirable pharmacokinetic properties or potential toxicity.

    • Molecular Docking: Docking the filtered hits into the kinase's active site (if the structure is known) to predict binding modes and refine the hit list.

    • Visual Inspection and Chemist's Intuition: Experienced medicinal chemists visually inspect the top-ranking hits to assess their synthetic feasibility and potential for optimization.

Virtual_Screening_Workflow cluster_Validation Model Validation cluster_Screening Virtual Screening cluster_HitRefinement Hit Refinement ValidatedModel Validated Pharmacophore Model PharmacophoreScreening Pharmacophore Screening ValidatedModel->PharmacophoreScreening DatabaseSelection Database Selection DatabaseSelection->PharmacophoreScreening InitialHits Initial Hits PharmacophoreScreening->InitialHits ADMETFilter ADME-Tox Filtering InitialHits->ADMETFilter MolecularDocking Molecular Docking ADMETFilter->MolecularDocking FinalHits Final Hit List MolecularDocking->FinalHits

Sources

Exploratory

Biological targets for 1-Chloro-N-methylisoquinolin-7-amine

An In-Depth Technical Guide to the Biological Targets of 1-Chloro-N-methylisoquinolin-7-amine For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targets of 1-Chloro-N-methylisoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on the specific derivative, 1-Chloro-N-methylisoquinolin-7-amine, a molecule of significant interest for which the precise biological targets remain to be fully elucidated. The introduction of a chlorine atom at the 1-position, a methylamino group at the 7-position, and the inherent properties of the isoquinoline core suggest a rich potential for interaction with various biological macromolecules. This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining a strategic approach to the identification, validation, and characterization of the biological targets of 1-Chloro-N-methylisoquinolin-7-amine. We will delve into the known biological activities of related isoquinoline and quinoline compounds to build a foundational hypothesis for potential targets. Furthermore, this guide will provide detailed experimental protocols and workflows, from initial target discovery using advanced proteomic techniques to subsequent validation through rigorous biophysical and cellular assays.

The Isoquinoline Scaffold: A Platform for Diverse Biological Activity

The isoquinoline ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast number of natural products and synthetic molecules with significant therapeutic properties.[4] The inherent chemical features of this scaffold, including its planarity, aromaticity, and the presence of a nitrogen atom capable of forming hydrogen bonds, make it an ideal framework for designing molecules that can interact with a wide array of biological targets.

Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Properties: Many isoquinoline-based compounds exhibit potent antiproliferative effects by targeting key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, inducing apoptosis, and inhibiting topoisomerases or microtubule polymerization.[1][4]

  • Antimicrobial and Antiviral Activity: The isoquinoline core is present in numerous agents with demonstrated efficacy against bacteria, fungi, viruses, and protozoa.[1]

  • Central Nervous System (CNS) Modulation: Certain isoquinoline derivatives have shown potential in treating neurodegenerative diseases.[2]

  • Anti-inflammatory Effects: The ability of isoquinoline compounds to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, has been documented.[5]

The specific substitutions on the isoquinoline ring of 1-Chloro-N-methylisoquinolin-7-amine are anticipated to significantly influence its biological activity. The 7-amino group is a known pharmacophore that can be crucial for target engagement, potentially through hydrogen bonding interactions.[4] The chlorine atom at the 1-position, a feature also seen in potent antimalarial 7-chloroquinolines like chloroquine, can profoundly impact the molecule's physicochemical properties and binding interactions.[6]

Postulated Biological Targets and Key Signaling Pathways

Given the absence of direct studies on 1-Chloro-N-methylisoquinolin-7-amine, we can formulate hypotheses regarding its potential biological targets by examining the activities of structurally related compounds.

Table 1: Potential Biological Target Classes for 1-Chloro-N-methylisoquinolin-7-amine

Target ClassSpecific ExamplesRationale based on Isoquinoline/Quinoline Literature
Protein Kinases PI3K, Akt, mTOR, MAPK family (p38, JNK, ERK)Isoquinoline derivatives are known to inhibit these key regulators of cell growth, proliferation, and survival.[1][4]
Topoisomerases Topoisomerase I, Topoisomerase IIInhibition of these enzymes, which are crucial for DNA replication and repair, is a common anticancer mechanism for isoquinoline alkaloids.[1]
Microtubules TubulinDisruption of microtubule dynamics, leading to cell cycle arrest, has been observed with some isoquinoline compounds.[1]
G-Protein Coupled Receptors (GPCRs) Dopamine receptors, Serotonin receptorsThe isoquinoline scaffold is present in molecules that modulate CNS activity through GPCR interactions.[2]
Ion Channels Voltage-gated sodium channels, Calcium channelsCertain isoquinoline derivatives exhibit local anesthetic and cardiovascular effects through ion channel modulation.[7]

The modulation of these targets would likely impact critical cellular signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[4] Its aberrant activation is a frequent event in many human cancers. Several natural and synthetic compounds containing the isoquinoline scaffold have been demonstrated to inhibit this pathway, resulting in decreased cancer cell viability.[4]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTORC1->Cell Survival, Proliferation, Growth 1-Chloro-N-methylisoquinolin-7-amine 1-Chloro-N- methylisoquinolin-7-amine 1-Chloro-N-methylisoquinolin-7-amine->PI3K Inhibition?

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and apoptosis.[5] Key components of this pathway, including p38 MAPK, JNK, and ERK, are known targets for isoquinoline-based anti-inflammatory agents.[5]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression 1-Chloro-N-methylisoquinolin-7-amine 1-Chloro-N- methylisoquinolin-7-amine 1-Chloro-N-methylisoquinolin-7-amine->MAPK (p38, JNK, ERK) Inhibition?

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Strategies for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the biological targets of 1-Chloro-N-methylisoquinolin-7-amine.

Target Identification Workflow

A systematic workflow for target identification is crucial.

Target_ID_Workflow cluster_0 Target Identification cluster_1 Target Validation Affinity Chromatography Affinity Chromatography Proteomics (LC-MS/MS) Proteomics (LC-MS/MS) Affinity Chromatography->Proteomics (LC-MS/MS) Bioinformatics Analysis Bioinformatics Analysis Proteomics (LC-MS/MS)->Bioinformatics Analysis Candidate Targets Candidate Targets Bioinformatics Analysis->Candidate Targets Biophysical Assays Biophysical Assays Enzymatic Assays Enzymatic Assays Cellular Assays Cellular Assays 1-Chloro-N-methylisoquinolin-7-amine 1-Chloro-N-methylisoquinolin-7-amine 1-Chloro-N-methylisoquinolin-7-amine->Affinity Chromatography Candidate Targets->Biophysical Assays Candidate Targets->Enzymatic Assays Candidate Targets->Cellular Assays

Caption: A comprehensive workflow for target identification and validation.

Detailed Experimental Protocols

This protocol outlines the steps to immobilize 1-Chloro-N-methylisoquinolin-7-amine on a solid support to capture its interacting proteins from a cell lysate.

Materials:

  • 1-Chloro-N-methylisoquinolin-7-amine

  • NHS-activated Sepharose beads

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a high concentration of the free compound)

Procedure:

  • Ligand Immobilization:

    • Dissolve 1-Chloro-N-methylisoquinolin-7-amine in the coupling buffer. The amino group at the 7-position can be used for coupling to the NHS-activated beads.

    • Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Immediately mix the beads with the ligand solution and incubate for 2-4 hours at room temperature with gentle rotation.

    • Centrifuge to collect the beads and discard the supernatant.

    • Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.

    • Wash the beads extensively with wash buffer to remove any non-covalently bound ligand.

  • Affinity Pull-Down:

    • Incubate the immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the cell lysate with unfunctionalized, blocked beads.

    • Collect the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins using the elution buffer.

    • Neutralize the eluted proteins immediately with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 9.0) if using a low pH elution.

  • Protein Identification:

    • Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or Coomassie blue).

    • Excise the protein bands of interest and identify them using LC-MS/MS-based proteomics.

CETSA is a powerful technique to confirm the direct binding of a compound to its target in a cellular context.

Materials:

  • Cultured cells of interest

  • 1-Chloro-N-methylisoquinolin-7-amine

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Centrifuge

  • PCR tubes and a thermal cycler

  • Western blotting reagents and antibodies for the candidate target protein

Procedure:

  • Compound Treatment:

    • Treat the cultured cells with either vehicle control (e.g., DMSO) or a saturating concentration of 1-Chloro-N-methylisoquinolin-7-amine for a defined period.

  • Heating Profile:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction (containing the stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific to the candidate target protein.

    • A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization upon binding.

Future Directions and Concluding Remarks

The identification of the biological targets of 1-Chloro-N-methylisoquinolin-7-amine is a critical step in understanding its therapeutic potential. The strategies and protocols outlined in this guide provide a robust framework for this endeavor. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-Chloro-N-methylisoquinolin-7-amine to understand the contribution of the chloro and methylamino groups to target binding and biological activity.

  • In Vivo Efficacy Studies: Once a validated target and cellular activity are established, progressing to animal models of relevant diseases (e.g., cancer xenograft models) to assess in vivo efficacy and pharmacokinetics.

  • Translational Studies: Investigating the potential of 1-Chloro-N-methylisoquinolin-7-amine as a lead compound for the development of novel therapeutics.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Bentham Science. [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015). RSC Publishing. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (2022). Zenodo. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). MDPI. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2019). PubMed Central. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). PMC. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2022). ChemRxiv. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profiling of 1-Chloro-N-methylisoquinolin-7-amine and Analogous Heterocyclic Compounds in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its jo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. It governs everything from reaction kinetics in synthesis and ease of purification to the feasibility of formulation and ultimate bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of novel heterocyclic compounds, using the exemplar molecule, 1-Chloro-N-methylisoquinolin-7-amine. While specific experimental data for this precise molecule is not publicly available, this document establishes a robust, scientifically-grounded methodology for researchers, chemists, and formulation scientists. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss advanced predictive models, including Hansen Solubility Parameters (HSP). The objective is to equip drug development professionals with the necessary tools to systematically evaluate and optimize the solubility of their candidate molecules, thereby de-risking development and accelerating the path to clinical success.

Introduction: The Central Role of Solubility

In the landscape of drug development, a molecule's therapeutic potential can be rendered moot by poor physicochemical properties, with solubility chief among them. Low solubility can lead to a cascade of challenges, including unreliable results in in vitro screening assays, difficulties in achieving desired concentrations for toxicological studies, and ultimately, poor oral bioavailability.[1][2] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[3][4][5] Modifications to this core, such as the introduction of a chloro- group, an N-methylamine, and other substituents, are performed to modulate pharmacological activity, but each modification simultaneously alters the compound's solubility profile.

The subject of this guide, 1-Chloro-N-methylisoquinolin-7-amine, presents a case study in structural complexity. Its key features include:

  • An Isoquinoline Core: A weakly basic, aromatic heterocyclic system.[4][5]

  • A Chloro- Substituent: This halogen typically increases lipophilicity and can influence molecular packing in the solid state due to its electron-withdrawing nature.[6][7]

  • An N-methylamine Group: N-methylation can have varied and sometimes counterintuitive effects on solubility. While adding a hydrophobic methyl group, it can also disrupt intermolecular hydrogen bonding or alter molecular conformation, in some cases leading to an unexpected increase in solubility.[8][9][10][11][12]

Understanding how these structural elements interact to define the molecule's behavior in different solvent environments is paramount for its successful development.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for solubility.[13] A more quantitative and predictive approach involves considering the specific intermolecular forces at play between the solute (1-Chloro-N-methylisoquinolin-7-amine) and the solvent. These forces can be dissected using the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every compound can be described by a unique point in this three-dimensional "Hansen space."[14][15][16] The principle states that substances with similar HSP values (i.e., a small distance between them in Hansen space) are likely to be miscible.[13][15][16] The distance (Ra) between two substances (e.g., a solute and a solvent) in Hansen space is calculated as:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]^½

For a given solute, a "solubility sphere" can be determined experimentally. Solvents that fall within this sphere are good solvents for that solute, while those outside are poor solvents.[13][17] This tool is invaluable for rationally selecting solvents for synthesis, crystallization, and formulation, and for predicting which solvent blends might be effective even when individual components are not.[14][15][17]

Predictive Analysis of 1-Chloro-N-methylisoquinolin-7-amine

While experimental determination is the gold standard, modern computational tools allow for the in silico prediction of key physicochemical properties that influence solubility.[18][19][20]

PropertyPredicted Value/CharacteristicImplication for Solubility
logP (Octanol-Water Partition Coefficient) Moderately HighIndicates a preference for lipophilic/organic solvents over water. The chloro- group significantly increases logP.
pKa (Acid Dissociation Constant) Weakly Basic (pKa ~5-6)The isoquinoline nitrogen is the primary basic center.[4] Solubility in protic solvents will be pH-dependent. In acidic media, protonation will increase solubility in polar solvents.
Hydrogen Bonding One H-bond donor (N-H), multiple H-bond acceptors (ring N, amine N)Capable of interacting strongly with protic solvents (e.g., alcohols) and polar aprotic solvents with H-bond accepting capabilities (e.g., DMSO, DMF).
Hansen Solubility Parameters (Estimated) High δD, Moderate δP, Moderate δHThe aromatic system contributes to high dispersion forces. The chloro- and amine groups contribute to polarity and hydrogen bonding potential.

These predictions suggest that 1-Chloro-N-methylisoquinolin-7-amine will exhibit good solubility in a range of polar aprotic and moderately polar protic organic solvents. Its solubility in non-polar solvents like hexanes is expected to be low.

Experimental Determination of Solubility

A dual-pronged approach measuring both kinetic and thermodynamic solubility is essential for a comprehensive profile. These two measures are not interchangeable and provide different, yet complementary, insights crucial at different stages of drug development.[2][21]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous or organic medium.[1][2][22] This high-throughput method is ideal for early discovery to flag compounds with potential issues.[2][21][23]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[1][22][24] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours).[1][23] This "shake-flask" method is lower-throughput but provides the definitive solubility value required for late-stage development and formulation.[2][21][24]

G Decision1 Go / No-Go Decision for Early Screening Decision2 Formulation & Process Development KineticAssay KineticAssay ThermoAssay ThermoAssay

Caption: Workflow contrasting high-throughput kinetic and definitive thermodynamic solubility assays.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system in accordance with ICH Q6B guidelines, which emphasize the use of well-characterized materials and validated analytical procedures to ensure data integrity.[25][26][27][28]

Objective: To determine the equilibrium solubility of 1-Chloro-N-methylisoquinolin-7-amine in a panel of selected organic solvents.

Materials:

  • Crystalline 1-Chloro-N-methylisoquinolin-7-amine (>99% purity)

  • HPLC-grade organic solvents (e.g., Acetonitrile, Methanol, Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane, Toluene, DMSO, N,N-Dimethylformamide)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vial rotator in a temperature-controlled environment (25°C)

  • 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

  • Preparation: Add an excess of solid compound (approx. 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant agitation speed at 25°C. Allow the slurries to equilibrate for at least 24 hours. Causality Note: 24 hours is a standard starting point, but for some crystalline compounds, true equilibrium may take 48-72 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE filter into a clean HPLC vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze the samples using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known-concentration stock solution.

  • Data Reporting: Report the solubility as the average of at least three replicate measurements in mg/mL and mM.

Data Presentation and Interpretation

Organizing solubility data in a structured format is crucial for cross-solvent comparison and for building structure-solubility relationships.

Table 1: Hypothetical Solubility Profile of 1-Chloro-N-methylisoquinolin-7-amine at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2> 200> 920Very High
N,N-Dimethylformamide (DMF) Polar Aprotic6.4> 150> 690Very High
Dichloromethane (DCM) Halogenated3.1~ 85~ 390High
Methanol Polar Protic5.1~ 40~ 184Moderate
Ethanol Polar Protic4.3~ 25~ 115Moderate
Acetonitrile Polar Aprotic5.8~ 18~ 83Moderate-Low
Ethyl Acetate Ester4.4~ 10~ 46Low
Toluene Aromatic2.4< 1< 4.6Poor
Hexanes Non-polar0.1< 0.1< 0.5Insoluble

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data align with our predictive analysis. The compound shows excellent solubility in highly polar aprotic solvents (DMSO, DMF), likely due to strong dipole-dipole interactions. Its solubility is moderate in protic solvents like methanol and ethanol, where hydrogen bonding plays a key role. The lower solubility in less polar solvents like ethyl acetate and the poor solubility in non-polar toluene and hexanes highlight the compound's overall polar nature.

G Solubility SOLUBILITY LogP LogP LogP->Solubility Favors Non-Aqueous pKa pKa pKa->Solubility pH-Dependent HBond HBond HBond->Solubility Enhances in H-Bonding Solvents Polarity Polarity Polarity->Solubility Protic Protic Protic->Solubility HSP HSP HSP->Solubility Predicts Compatibility

Caption: Key physicochemical properties influencing the solubility of a solute in a given solvent.

Conclusion

The systematic evaluation of a compound's solubility profile in a well-chosen panel of organic solvents is a non-negotiable step in modern drug development. This guide has presented a comprehensive framework for this process, using 1-Chloro-N-methylisoquinolin-7-amine as a representative model. By integrating theoretical principles like Hansen Solubility Parameters with robust, validated experimental protocols for thermodynamic solubility, researchers can generate high-quality, reliable data. This data is fundamental for guiding medicinal chemistry efforts, enabling rational process development and crystallization studies, and designing effective formulations. Adopting this structured approach mitigates risks associated with poor solubility, ultimately conserving resources and accelerating the delivery of new therapeutics to patients.

References

  • Title: The impact of N-methylation on aqueous solubility and lipophilicity Source: Vertex AI Search Result URL
  • Title: Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis Source: RSC Publishing URL
  • Title: Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences Source: Pharmaceutical Sciences URL
  • Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC Source: National Center for Biotechnology Information URL
  • Title: ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline Source: DSDP Analytics URL
  • Title: Hansen Solubility Parameters Source: Hansen Solubility URL
  • Title: Compound solubility measurements for early drug discovery Source: Life Chemicals Blog URL
  • Title: Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - PMC Source: National Center for Biotechnology Information URL
  • Title: The effect of N-methylation of amino acids (Ac-X-OMe)
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: FDCELL URL
  • Title: The effect of N-methylation of amino acids (Ac-X-OMe)
  • Title: Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: ResearchGate URL
  • Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: WuXi AppTec URL
  • Title: The Evolution of Solubility Prediction Methods Source: Rowan URL
  • Title: (PDF)
  • Title: The effect of N-methylation of amino acids (Ac-X-OMe)
  • Title: ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: ECA Academy URL
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Exploratory

An In-depth Technical Guide on the Toxicity and Safety of Chloroisoquinoline Amines

Foreword: Navigating the Toxicological Landscape of Chloroisoquinoline Amines The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compou...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Toxicological Landscape of Chloroisoquinoline Amines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a chlorine atom and an amine group to this scaffold creates the chloroisoquinoline amines, a class of compounds with significant potential for drug development, particularly in oncology and infectious diseases.[4] However, the very features that confer biological activity—the heterocyclic aromatic ring system, the reactive halogen, and the nucleophilic amine—also present a complex toxicological profile that demands rigorous evaluation.

This guide provides a comprehensive framework for assessing the toxicity and safety of chloroisoquinoline amines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. We will delve into the key toxicological endpoints, the experimental systems to probe them, and the interpretation of the resulting data, all while grounded in the principles of scientific integrity and regulatory expectations.

Understanding the Core Toxicological Concerns

The chemical structure of a chloroisoquinoline amine immediately raises several toxicological flags that guide our initial assessment strategy.

  • Heterocyclic Aromatic Amine (HAA) Character: HAAs are a well-known class of compounds, some of which are potent mutagens and carcinogens.[5] Their toxicity is often mediated by metabolic activation, primarily through N-hydroxylation of the exocyclic amine, to form reactive intermediates that can form DNA adducts.[5]

  • Reactivity of the Chlorine Substituent: The chlorine atom can influence the electronic properties of the isoquinoline ring and may be a site for metabolic attack or nucleophilic substitution.[6] Its position on the ring will significantly dictate its reactivity and metabolic fate.

  • Lysosomotropism: The basic amine function can lead to lysosomotropism, where the protonated compound accumulates in the acidic environment of lysosomes.[7] This can lead to lysosomal dysfunction and cellular stress.

Our safety evaluation, therefore, must be a multi-pronged approach to address cytotoxicity, genotoxicity, and potential organ-specific toxicities.

Foundational Safety Assessment: A Step-by-Step Approach

A tiered approach to toxicity testing is both scientifically sound and resource-efficient. We begin with in vitro assays to identify potential hazards before moving to more complex systems.

In Vitro Cytotoxicity: Establishing a Baseline for Cellular Health

The first step is to determine the concentration at which a chloroisoquinoline amine derivative elicits a cytotoxic response. The MTT assay is a robust and widely used method for this purpose.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Select appropriate cell lines. A panel should include both cancer cell lines (e.g., HepG2 for liver, HeLa for cervical) and a non-cancerous cell line (e.g., HaCaT for skin) to assess for selective toxicity.[8][10]

    • Culture cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[8]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 48 hours to allow for attachment.[8]

  • Compound Exposure:

    • Prepare a stock solution of the test chloroisoquinoline amine in a suitable solvent like DMSO.[11]

    • Perform serial dilutions to create a range of concentrations for treatment.

    • Expose the cells to these varying concentrations for 24 hours.[8] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]

  • MTT Incubation:

    • After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[8] Living cells with active dehydrogenase enzymes will convert the yellow MTT to purple formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 420 nm) using a microplate reader.[12]

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Interpreting the Data: A low IC50 value suggests significant cytotoxic potential. Comparing the IC50 values between cancerous and non-cancerous cell lines provides an initial indication of the compound's therapeutic index.

Data Presentation: In Vitro Cytotoxicity of Hypothetical Chloroisoquinoline Amine Derivatives

CompoundHepG2 IC50 (µM)HeLa IC50 (µM)HaCaT IC50 (µM)
Derivative A8.512.1> 100
Derivative B2.34.525.7
Derivative C> 100> 100> 100
Genotoxicity: Assessing the Potential for DNA Damage

Given the HAA nature of chloroisoquinoline amines, assessing their genotoxic potential is critical. The SOS chromotest is a sensitive bacterial assay for detecting DNA-damaging agents.[12][13]

Experimental Protocol: SOS Chromotest

  • Bacterial Strain:

    • Utilize Escherichia coli PQ37, which is engineered for this assay.[13]

  • Assay Procedure:

    • Grow the bacterial cells to the appropriate density.

    • Expose the cells to various concentrations of the chloroisoquinoline amine derivative, with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is crucial for detecting compounds that become genotoxic after metabolism.

    • Include a negative control and a positive control (e.g., 4-nitroquinoline-1-oxide).[12][13]

  • Measurement of SOS Response:

    • The assay measures the induction of the sulA gene, which is part of the SOS DNA repair system. This is typically done by measuring the activity of a reporter enzyme (e.g., β-galactosidase) linked to the sulA promoter.[12]

  • Data Analysis:

    • Calculate the induction factor (I), which is the ratio of reporter enzyme activity in treated cells to that in control cells.[12]

    • A compound is considered genotoxic if there is a clear concentration-dependent increase in the induction factor, typically with I > 2.0.[12]

Causality in Experimental Design: The inclusion of the S9 mix is non-negotiable. Many HAAs are not directly genotoxic but are converted to reactive species by metabolic enzymes.[5] A positive result only in the presence of S9 mix points towards a metabolic activation-dependent genotoxicity mechanism.

Visualization: Genotoxicity Assessment Workflow

Genotoxicity_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_interpretation Interpretation Test_Compound Chloroisoquinoline Amine Treatment_S9_plus Treatment with S9 Test_Compound->Treatment_S9_plus Treatment_S9_minus Treatment without S9 Test_Compound->Treatment_S9_minus Bacterial_Culture E. coli PQ37 Culture Bacterial_Culture->Treatment_S9_plus Bacterial_Culture->Treatment_S9_minus S9_Mix Metabolic Activation (S9 Mix) S9_Mix->Treatment_S9_plus SOS_Induction_Measurement Measure SOS Induction (β-galactosidase activity) Treatment_S9_plus->SOS_Induction_Measurement Treatment_S9_minus->SOS_Induction_Measurement Data_Analysis Calculate Induction Factor (I) SOS_Induction_Measurement->Data_Analysis Genotoxicity_Conclusion Genotoxicity Assessment Data_Analysis->Genotoxicity_Conclusion

Caption: Workflow for assessing genotoxicity using the SOS chromotest.

Preliminary In Vivo Toxicity Assessment

Positive findings in in vitro assays necessitate a move to in vivo models to understand the compound's effects in a whole organism. Early-stage in vivo studies often focus on acute toxicity and general tolerability. The zebrafish model is increasingly used for rapid initial toxicity screening.[14]

Experimental Protocol: Zebrafish Embryo Toxicity Test (FET)

  • Model System:

    • Use zebrafish (Danio rerio) embryos due to their rapid development and optical transparency, which allows for easy observation of developmental effects.

  • Exposure:

    • Expose embryos to a range of concentrations of the chloroisoquinoline amine derivative shortly after fertilization.

  • Endpoint Assessment:

    • Monitor the embryos for several days, recording key toxicological endpoints such as mortality, hatching rate, and morphological abnormalities.

  • Data Analysis:

    • Determine the LC50 (lethal concentration for 50% of the population) and identify any teratogenic effects.[14]

For a more traditional mammalian model, an acute oral toxicity study in rodents can be performed.

Experimental Protocol: Acute Oral Toxicity (Rodent Model)

  • Animal Model:

    • Use a standardized rodent model, such as albino mice.[15]

  • Dosing:

    • Administer the chloroisoquinoline amine derivative orally at various dose levels to different groups of animals.[15]

  • Observation:

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Pathology:

    • At the end of the study, perform a gross necropsy and histopathological examination of key organs (liver, kidney, etc.) to identify any target organ toxicity.[15]

Trustworthiness Through Self-Validation: The combination of in vitro and in vivo data provides a more complete picture. For example, if a compound shows hepatotoxicity in a rodent study, and the in vitro data indicated high cytotoxicity in HepG2 cells, this concordance increases confidence in the findings.

Mechanistic Insights and Structure-Toxicity Relationships

Understanding the "how" and "why" of a compound's toxicity is crucial for guiding further drug development.

Potential Mechanisms of Toxicity:

  • Oxidative Stress: Many aromatic compounds can induce oxidative stress, leading to cellular damage.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to apoptosis and necrosis.

  • Enzyme Inhibition: Chloroisoquinoline amines may inhibit key metabolic enzymes, such as cytochrome P450s.[16]

Structure-Toxicity Relationships (STRs):

The position of the chlorine and amine groups on the isoquinoline ring, as well as the nature of any other substituents, will profoundly influence the toxicity profile.[13][17] For example, substitutions at certain positions may block metabolic activation pathways, thereby reducing genotoxicity.[13] Systematic evaluation of a library of analogues is essential for elucidating these STRs.

Visualization: Potential Toxicity Pathways

Toxicity_Pathways cluster_compound Compound cluster_activation Metabolic Activation cluster_effects Cellular Effects cluster_outcomes Toxicological Outcomes Compound Chloroisoquinoline Amine Metabolism Metabolism (e.g., N-hydroxylation) Compound->Metabolism Lysosomal_Accumulation Lysosomal Accumulation Compound->Lysosomal_Accumulation Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Oxidative_Stress Oxidative Stress Reactive_Intermediate->Oxidative_Stress Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Lysosomal_Accumulation->Cytotoxicity Organ_Toxicity Organ Toxicity Genotoxicity->Organ_Toxicity Cytotoxicity->Organ_Toxicity

Caption: Potential mechanisms of chloroisoquinoline amine toxicity.

Regulatory Considerations and Future Directions

The development of any new pharmaceutical agent must adhere to strict regulatory guidelines. Agencies like the FDA provide guidance on the necessary toxicological studies for new drug applications.[18][19] The data generated from the assays described in this guide form the core of the preclinical safety package.

Future research should focus on developing a deeper understanding of the metabolic pathways of chloroisoquinoline amines and identifying key biomarkers of exposure and toxicity. The use of in silico models to predict toxicity is also a rapidly advancing field that can help to prioritize compounds for synthesis and testing.[20][21]

Conclusion

The toxicological evaluation of chloroisoquinoline amines is a complex but essential part of their development as potential therapeutic agents. A systematic, tiered approach, beginning with in vitro assays for cytotoxicity and genotoxicity and progressing to in vivo models, allows for a thorough characterization of their safety profile. By understanding the underlying mechanisms of toxicity and the structure-toxicity relationships, we can guide the design of safer, more effective drugs based on this promising chemical scaffold.

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Foundational

The 1-Chloro Group: A Lability Master Key for Unlocking Isoquinoline Reactivity

An In-Depth Technical Guide: For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with profound therapeutic value.[1][2] This guide delves into the chemistry of 1-chloroisoquinoline, a pivotal intermediate whose reactivity is fundamentally governed by the electronic influence and strategic placement of its C-1 chloro substituent.[3][4] We will move beyond simple reaction lists to explore the causality behind its synthetic utility, providing field-proven insights into how this single chlorine atom acts as a versatile handle for constructing molecular complexity.[2]

The Electronic Landscape: Why the C-1 Position is Primed for Reactivity

The isoquinoline ring is a fused heterocyclic system comprising a benzene ring and a pyridine ring.[4][5] The nitrogen atom in the pyridine ring is electronegative, exerting a powerful electron-withdrawing effect (a -I inductive effect and a -M mesomeric effect) that polarizes the entire ring system. This renders the heterocyclic portion of the molecule electron-deficient, a key factor that distinguishes its reactivity from simple carbocyclic aromatic systems.[5]

When a chlorine atom is introduced at the C-1 position, directly adjacent to the ring nitrogen, its own strong inductive electron-withdrawing effect synergizes with that of the nitrogen. This creates a highly electron-deficient (electrophilic) carbon center at C-1, making it exceptionally susceptible to attack by nucleophiles.[2][4] This intrinsic electrophilicity is so pronounced that it often dictates the regioselectivity of reactions, even in the presence of other halides on the molecule.[6] In contrast, electrophilic aromatic substitution, which requires an electron-rich ring, preferentially occurs on the carbocyclic (benzene) ring at the C-5 and C-8 positions.[7]

Caption: Electronic polarization in 1-chloroisoquinoline.

Core Transformations: Leveraging the C-1 Chloro Group

The activated nature of the C-1 position makes 1-chloroisoquinoline a versatile substrate for two major classes of modern synthetic reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

This reaction class is a cornerstone of 1-chloroisoquinoline chemistry. Unlike typical SN2 reactions, the SNAr mechanism does not involve a backside attack. Instead, it proceeds via a two-step addition-elimination pathway.[8][9]

Causality of Reactivity: The reaction is highly favorable at the C-1 position for two reasons:

  • Activation: The electron-deficient C-1 carbon readily accepts the incoming nucleophile.[4]

  • Intermediate Stabilization: The negatively charged intermediate, known as a Meisenheimer complex, is effectively stabilized by resonance, with the electron-withdrawing nitrogen atom participating in delocalizing the charge.[8][10] This stabilization lowers the activation energy of the first, rate-determining step.

SNAr_Mechanism start 1-Chloroisoquinoline + Nu⁻ step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Step 2: Elimination of Cl⁻ (Restores Aromaticity) intermediate->step2 product 1-Substituted Isoquinoline step2->product

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 1-Morpholinoisoquinoline via SNAr

This protocol describes a typical nucleophilic substitution using morpholine as the nucleophile. The choice of a high-boiling polar aprotic solvent like DMF or DMSO facilitates the reaction, while a base is often included to deprotonate the nucleophile if it is presented as a salt or to act as an acid scavenger.

  • Reaction Setup: To a dry round-bottom flask, add 1-chloroisoquinoline (1.0 equiv.), morpholine (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 10 minutes. This is good practice to prevent side reactions, although not always strictly necessary for SNAr.

  • Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-morpholinoisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, and 1-chloroisoquinoline is an excellent substrate for these methods.[11][12] Although aryl chlorides are generally less reactive than bromides or iodides, the electronic activation at the C-1 position enhances their reactivity in the crucial oxidative addition step of the catalytic cycle.[13]

Pd_Cycle pd0 LₙPd(0) ox_add Oxidative Addition pd0->ox_add R¹-X in pd2 Lₙ(R¹)Pd(II)-X ox_add->pd2 trans Transmetalation pd2->trans R²-M in pd2_r2 Lₙ(R¹)Pd(II)-R² trans->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 R¹-R² out

Caption: General catalytic cycle for Pd-cross-coupling.

i. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction, which couples an organohalide with an organoboron species, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.[14][15] For 1-chloroisoquinoline, this reaction provides a direct route to 1-arylisoquinolines, a scaffold found in many biologically active molecules.[16]

Experimental Protocol: Synthesis of 1-Phenylisoquinoline via Suzuki Coupling[16]

  • Reaction Setup: In a two-necked flask, combine 1-chloroisoquinoline (1.0 equiv., 12 mmol), phenylboronic acid (1.3 equiv., 16 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv., 0.06 mmol).

  • Inert Atmosphere: Seal the flask and thoroughly purge with nitrogen or argon. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[17]

  • Solvent/Base Addition: Under the inert atmosphere, add a degassed 2 M aqueous solution of sodium carbonate (5.0 equiv., 60 mL) and tetrahydrofuran (THF) (60 mL). The biphasic mixture requires vigorous stirring.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C depending on the system pressure) for 12 hours.

  • Workup: Cool the reaction, pour it into distilled water, and extract with an appropriate organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried, concentrated, and purified by column chromatography to yield 1-phenylisoquinoline.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (0.5)2M Na₂CO₃THF/H₂ORefluxHigh
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O100>90
Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100>85

Table 1: Representative Suzuki-Miyaura coupling reactions of 1-chloroisoquinoline.

ii. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a vast range of substituted aniline-type structures that are prevalent in pharmaceuticals.[18][19] The reaction typically requires a palladium catalyst paired with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that facilitate the challenging reductive elimination step to form the C-N bond.[12][13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[20]

  • Catalyst Pre-formation (Optional but recommended): To a dry, inerted flask, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%). Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Reactant Addition: To the catalyst mixture, add the base (e.g., sodium tert-butoxide, 2.0 equiv.), 1-chloroisoquinoline (1.0 equiv.), and the desired amine (1.5 equiv.).

  • Reaction Execution: Stir the resulting mixture at reflux (or a specified temperature, often 80-110 °C) for 6-24 hours under an inert atmosphere.

  • Workup & Purification: Cool the reaction, quench carefully with water, and perform a standard aqueous workup with extraction. Purify the crude product by column chromatography.

iii. Sonogashira Coupling (C-C Triple Bond Formation)

This reaction couples terminal alkynes with aryl halides to produce arylalkynes and conjugated enynes.[21][22] The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide.[23][24] The C-1 chloro group on isoquinoline activates the molecule for this transformation, enabling the synthesis of complex, rigid structures used in materials science and as pharmaceutical precursors.[21]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 1-chloroisoquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at a specified temperature (can range from room temperature to 80 °C) until the starting material is consumed.

  • Workup & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product via column chromatography.

Synthesis of the Precursor: 1-Chloroisoquinoline

The accessibility of 1-chloroisoquinoline is crucial for its widespread use. A common and efficient laboratory-scale synthesis involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[16][25]

Synthesis_Workflow start Isoquinoline-N-Oxide reagent Add POCl₃ (slowly, ice bath) start->reagent reaction Reflux at 105°C (overnight) reagent->reaction quench Quench with ice water & Extract with DCM reaction->quench purify Column Chromatography quench->purify product 1-Chloroisoquinoline purify->product

Caption: Workflow for the synthesis of 1-chloroisoquinoline.

Experimental Protocol: Synthesis from Isoquinoline-N-Oxide[25]

  • Reagent Addition: In a flask equipped with a reflux condenser, place isoquinoline-N-oxide (20.0 g). Cool the flask in an ice bath.

  • Chlorination: Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline-N-oxide with stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 105 °C. Allow it to reflux overnight.

  • Removal of Excess Reagent: After cooling, remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Workup: Carefully quench the residue by pouring it onto ice water. Extract the aqueous mixture with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford 1-chloroisoquinoline.

Conclusion

The 1-chloro group is far more than a simple substituent on the isoquinoline ring; it is a master key that unlocks a vast and powerful synthetic repertoire. By creating a highly electrophilic C-1 center, it enables facile nucleophilic aromatic substitutions and provides the necessary activation for a suite of palladium-catalyzed cross-coupling reactions. This strategic placement transforms the otherwise modest aryl chloride into a versatile and reliable handle for C-C, C-N, and C-sp bond formation. For professionals in drug discovery and materials science, a thorough understanding of the principles governing 1-chloroisoquinoline reactivity is essential for the rational design and efficient synthesis of novel, high-value molecules.

References

  • Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry. [Link]

  • The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 1-Chloroisoquinoline, 95%. Scientific Laboratory Supplies. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Buchwald-Hartwig reaction | chemistry. Britannica. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Quimica Organica. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective Synthesis of 1-Chloro-N-methylisoquinolin-7-amine

Executive Summary This application note details a robust, four-step synthetic protocol for 1-Chloro-N-methylisoquinolin-7-amine , a critical scaffold in the development of PRMT5 inhibitors and other kinase-targeted thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for 1-Chloro-N-methylisoquinolin-7-amine , a critical scaffold in the development of PRMT5 inhibitors and other kinase-targeted therapeutics.

The synthesis of substituted isoquinolines often suffers from poor regiocontrol during electrophilic aromatic substitution. To circumvent this, we employ a functional group interconversion strategy starting from the commercially available 7-nitroisoquinoline. This route prioritizes chemoselectivity, specifically preserving the labile C1-chloride during the reduction of the C7-nitro group, and achieving precise mono-methylation of the resulting aniline.

Key Technical Advantages
  • Regiocontrol: Exploits the intrinsic reactivity of isoquinoline-N-oxides to install the C1-chloride exclusively.

  • Chemoselectivity: Utilizes iron-mediated reduction to prevent hydrodehalogenation (a common failure mode with Pd/H₂).

  • Scalability: Avoids chromatographic purification in early steps, relying on precipitation and crystallization.

Strategic Retrosynthesis

The retrosynthetic logic relies on the "activation-deactivation" principle. The nitrogen atom of the isoquinoline ring is first activated (N-oxidation) to install the chlorine, then the C7 position is manipulated.

Retrosynthesis Target 1-Chloro-N-methylisoquinolin-7-amine (Target) Amine 1-Chloro-isoquinolin-7-amine (Precursor) Target->Amine Selective Methylation NitroCl 1-Chloro-7-nitroisoquinoline (Key Intermediate) Amine->NitroCl Fe/NH4Cl Reduction NOxide 7-Nitroisoquinoline-N-oxide (Activated Core) NitroCl->NOxide POCl3 Rearrangement Start 7-Nitroisoquinoline (Starting Material) NOxide->Start mCPBA Oxidation

Figure 1: Retrosynthetic disconnection showing the conversion of 7-nitroisoquinoline to the target via N-oxide activation.

Detailed Experimental Protocols

Step 1: N-Oxidation of 7-Nitroisoquinoline

Objective: Activate the isoquinoline ring for nucleophilic attack at C1.

  • Reagents: 7-Nitroisoquinoline (1.0 equiv), m-CPBA (1.2 equiv, 77% max), Dichloromethane (DCM).

  • Mechanism: Electrophilic attack of the peracid on the isoquinoline nitrogen lone pair.

Protocol:

  • Dissolve 7-nitroisoquinoline (10.0 g, 57.4 mmol) in DCM (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (12.9 g, 68.9 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Remove ice bath and stir at room temperature (RT) for 16 hours. Monitor by TLC (10% MeOH/DCM).

  • Workup: Quench with sat. NaHCO₃ (100 mL) and stir for 20 mins. Separate phases. Wash organic layer with 1M NaOH (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Triturate the solid with diethyl ether to yield a yellow solid.

    • Expected Yield: 85-90%

    • Checkpoint: Product should be highly polar compared to starting material.

Step 2: Regioselective Chlorination (Meisenheimer Rearrangement)

Objective: Install the chlorine atom at C1 via rearrangement.

  • Reagents: 7-Nitroisoquinoline-N-oxide (from Step 1), Phosphorus Oxychloride (POCl₃).

  • Critical Control: Moisture exclusion is vital to prevent hydrolysis of POCl₃.

Protocol:

  • Place 7-nitroisoquinoline-N-oxide (9.0 g) in a dry pressure tube or RBF equipped with a reflux condenser and drying tube.

  • Add POCl₃ (45 mL, ~10 equiv) carefully.

  • Heat the mixture to reflux (105°C) for 3-5 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Hazardous): Cool to RT. Concentrate under reduced pressure to remove excess POCl₃.

  • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temp <20°C.

  • Neutralize with solid K₂CO₃ or NH₄OH to pH ~8.

  • Extract with DCM (3 x 100 mL). Dry (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) may be required if the crude is dark.

    • Expected Yield: 70-75%

    • Data: 1-Chloro-7-nitroisoquinoline.[1]

Mechanism NOxide N-Oxide Activated O-Phosphorylated Intermediate NOxide->Activated + POCl3 Attack Cl- Attack at C1 Activated->Attack Nucleophilic Addition Product 1-Chloro Derivative Attack->Product Elimination of HO-POCl2

Figure 2: Simplified mechanism of the POCl3-mediated chlorination/rearrangement.

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the C1 position. Constraint: Do NOT use Pd/C + H₂. This will cause rapid hydrodehalogenation of the C1-Cl.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

Protocol:

  • Suspend 1-chloro-7-nitroisoquinoline (5.0 g, 24 mmol) in EtOH (80 mL) and Water (25 mL).

  • Add NH₄Cl (6.4 g, 120 mmol) and Iron powder (6.7 g, 120 mmol).

  • Heat to 80°C with vigorous stirring for 2-4 hours.

  • Monitor by LC-MS (Look for M+1 = 179.0).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Concentrate the filtrate. Dilute with water and extract with EtOAc.

  • Expected Yield: 80-85% (1-chloroisoquinolin-7-amine).

Step 4: Controlled N-Monomethylation

Objective: Synthesize the final target 1-Chloro-N-methylisoquinolin-7-amine. Challenge: Preventing over-methylation to the dimethyl species.

  • Reagents: Paraformaldehyde, Sodium Methoxide (NaOMe), Sodium Borohydride (NaBH₄), Methanol.

Protocol:

  • Dissolve 1-chloroisoquinolin-7-amine (3.0 g, 16.8 mmol) in dry Methanol (40 mL).

  • Add Paraformaldehyde (0.6 g, ~1.2 equiv of formaldehyde equivalent) and NaOMe (25 wt% in MeOH, 1.0 equiv).

  • Reflux for 2 hours to form the imine (Schiff base).

  • Cool to 0°C.

  • Add NaBH₄ (0.95 g, 25 mmol) portion-wise.

  • Stir at RT for 2 hours.

  • Workup: Quench with water. Extract with DCM.[2][3]

  • Purification: Column chromatography (DCM/MeOH 98:2).

    • Target Yield: 65-70%

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance Pale yellow solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) m/z 193.0 [M+H]⁺LC-MS
1H NMR Consistent with structure400 MHz DMSO-d6
Residual Solvents <5000 ppm (Class 3)GC-HS

Key NMR Diagnostic Signals (DMSO-d6):

  • C1-Cl influence: Aromatic protons at C3/C4 will show characteristic doublets (approx 7.8 - 8.3 ppm).

  • N-Methyl: Singlet or doublet (if coupling with NH) around 2.8 - 2.9 ppm.

  • NH: Broad singlet around 6.5 - 7.0 ppm (exchangeable with D₂O).

References

  • General Isoquinoline Synthesis: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • N-Oxide Rearrangement (Mechanism): Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014. (Referencing the Meisenheimer Rearrangement context).
  • Synthesis of 1-Chloroisoquinoline: ChemicalBook Protocol for 1-Chloroisoquinoline Synthesis. Available at:

  • Selective Monomethylation of Amines: Lebleu, T.; Ma, X.; Maddaluno, J.; Legros, J. "Selective monomethylation of primary amines with simple electrophiles."[4][5] Chem. Commun., 2014 , 50, 1836-1838. Available at:

  • Nitro Reduction Chemoselectivity: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.[6]1984 , 25, 839-842.

Disclaimer: This protocol involves hazardous chemicals (POCl₃, m-CPBA).[7] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Nucleophilic aromatic substitution (SNAr) of 1-chloroisoquinoline

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) of 1-Chloroisoquinoline for Drug Discovery & Synthesis Authored by: A Senior Application Scientist Abstract The isoquinoline scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) of 1-Chloroisoquinoline for Drug Discovery & Synthesis

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Functionalization of this heterocyclic system is critical for modulating pharmacological activity, and the C1 position is a primary site for synthetic elaboration. 1-Chloroisoquinoline serves as a robust and versatile electrophilic partner for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the SNAr of 1-chloroisoquinoline, detailing the underlying mechanistic principles, a reliable protocol for the synthesis of the starting material, and step-by-step methodologies for the introduction of key nitrogen, oxygen, and sulfur nucleophiles. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

The Mechanism: Activating a Privileged Scaffold for SNAr

Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the isoquinoline ring system is primed for nucleophilic attack. This is due to the powerful electron-withdrawing effect of the embedded nitrogen atom, which reduces the electron density of the carbocyclic ring, particularly at the C1 and C3 positions.[4]

The SNAr reaction of 1-chloroisoquinoline proceeds via a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Stabilization & Aromatization: This intermediate is significantly stabilized by resonance, with the negative charge effectively delocalized across the ring system and, most importantly, onto the electronegative nitrogen atom. This stabilization is the key driver for the reaction's feasibility.[4]

  • Elimination: In the final, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the 1-substituted isoquinoline product.

The overall workflow from starting material synthesis to the final substituted products can be visualized as follows:

G S1 Isoquinoline-N-Oxide S2 1-Chloroisoquinoline S1->S2 Nuc_N Nitrogen Nucleophiles (e.g., R₂NH) Nuc_O Oxygen Nucleophiles (e.g., ROH, ArOH) Nuc_S Sulfur Nucleophiles (e.g., RSH, ArSH) P_N 1-Amino-isoquinolines Nuc_N->P_N P_O 1-Alkoxy/Aryloxy-isoquinolines Nuc_O->P_O P_S 1-Thioether-isoquinolines Nuc_S->P_S

Caption: General workflow for the synthesis and SNAr of 1-chloroisoquinoline.

The mechanistic pathway involving the critical Meisenheimer complex is detailed below:

Caption: The addition-elimination mechanism of SNAr at the C1 position.

Preparation of Key Starting Material: 1-Chloroisoquinoline

A robust synthesis begins with a reliable supply of the starting material. 1-Chloroisoquinoline can be efficiently prepared from isoquinoline-N-oxide. The following protocol is adapted from established literature procedures.[7]

Protocol 1: Synthesis of 1-Chloroisoquinoline

  • Materials:

    • Isoquinoline-N-oxide (20.0 g)

    • Phosphoryl chloride (POCl₃, 200 mL)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice

  • Procedure:

    • To a round-bottom flask, add isoquinoline-N-oxide (20.0 g).

    • Place the flask in an ice bath to cool.

    • Caution: Perform in a well-ventilated fume hood. Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline-N-oxide with stirring. The addition is exothermic.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C. Allow it to reflux overnight.

    • After the reaction is complete (monitor by TLC), cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

    • Carefully quench the residue by pouring it onto a large volume of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

    • Purify the crude material by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford pure 1-chloroisoquinoline. A typical yield is around 85%.[7]

Application Protocols for SNAr of 1-Chloroisoquinoline

The following protocols provide detailed, step-by-step methodologies for reacting 1-chloroisoquinoline with common classes of heteroatom nucleophiles. These should be considered as starting points for optimization.

C-N Bond Formation: Synthesis of 1-Aminoisoquinolines

1-Aminoisoquinoline derivatives are crucial intermediates for a variety of biologically active compounds, including potential kinase inhibitors and antiviral agents.[8]

Protocol 2: General Procedure for Amination

  • Materials:

    • 1-Chloroisoquinoline (1.0 eq)

    • Primary or secondary amine (1.5 - 2.0 eq)

    • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water & Brine

  • Procedure:

    • In a sealed reaction vessel, dissolve 1-chloroisoquinoline (1.0 eq) in anhydrous DMSO or DMF.

    • Add the desired amine (1.5 - 2.0 eq) followed by the base (e.g., Cs₂CO₃, 2.0 eq).

    • Seal the vessel and heat the reaction mixture to 100-140 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 1-aminoisoquinoline derivative.

C-O Bond Formation: Synthesis of 1-Alkoxy/Aryloxy-isoquinolines

The introduction of ether linkages at the C1 position can significantly alter a molecule's pharmacokinetic properties, such as solubility and metabolic stability.

Protocol 3: General Procedure for Etherification

  • Causality: Alcohols and phenols are generally not nucleophilic enough to displace the chloride directly. Therefore, a strong base is required to deprotonate the hydroxyl group in situ, forming the much more nucleophilic alkoxide or phenoxide.

  • Materials:

    • 1-Chloroisoquinoline (1.0 eq)

    • Alcohol or Phenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the alcohol or phenol (1.1 eq) and dissolve in anhydrous THF.

    • Cool the solution in an ice bath (0 °C).

    • Caution: NaH reacts violently with water. Handle with care. Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of 1-chloroisoquinoline (1.0 eq) in anhydrous THF to the alkoxide mixture.

    • Allow the reaction to warm to room temperature or heat to reflux, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify the product as required.

C-S Bond Formation: Synthesis of 1-(Organothio)isoquinolines

Thioether derivatives serve as valuable precursors for further functionalization, for example, through oxidation to the corresponding sulfoxides or sulfones, which are common motifs in pharmaceuticals.[9]

Protocol 4: General Procedure for Thiolation

  • Materials:

    • 1-Chloroisoquinoline (1.0 eq)

    • Thiol or Thiophenol (1.1 eq)

    • Cesium carbonate (Cs₂CO₃, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 1-chloroisoquinoline (1.0 eq) and the desired thiol (1.1 eq) in anhydrous DMF.

    • Add the base (e.g., Cs₂CO₃, 1.5 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic phases with water and brine, dry over a drying agent, and remove the solvent in vacuo.

    • Purify the crude thioether by an appropriate method (e.g., column chromatography).

Summary of Reaction Parameters & Data

The choice of reaction conditions is critical for a successful SNAr transformation. The following table summarizes typical parameters based on the protocols described.

Nucleophile ClassRepresentative NucleophileTypical BaseRecommended SolventTemperature (°C)Key Considerations
Nitrogen Primary/Secondary AminesK₂CO₃, Cs₂CO₃, DIPEADMSO, DMF, NMP80 - 140Reaction rate is highly dependent on amine nucleophilicity and steric hindrance.
Oxygen Alcohols, PhenolsNaH, KHMDSTHF, DMF0 to 65 (Reflux)Requires anhydrous conditions and pre-formation of the nucleophilic alkoxide/phenoxide.
Sulfur Thiols, ThiophenolsK₂CO₃, Cs₂CO₃DMF, THF25 - 80Thiols are generally more acidic and nucleophilic than alcohols, often allowing for milder conditions.

Conclusion

1-Chloroisoquinoline is an exceptionally valuable building block for the synthesis of diverse libraries of C1-substituted isoquinolines. The inherent electronic properties of the isoquinoline ring activate the C1 position for nucleophilic aromatic substitution, enabling facile C-N, C-O, and C-S bond formation under well-defined conditions. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to confidently employ these transformations in the pursuit of novel therapeutics and functional materials.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Reaction of 1-Chloroisoquinoline with Peracetic Acid | The Journal of Organic Chemistry. Available at: [Link]

  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY - Zenodo. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available at: [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available at: [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - OSTI.gov. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available at: [Link]

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - RSC Publishing. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways - ResearchGate. Available at: [Link]

  • Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis - ACS Publications. Available at: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC. Available at: [Link]

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. Available at: [Link]

Sources

Method

Reagents for N-methylation of 7-amino-1-chloroisoquinoline

An Application Guide to the N-Methylation of 7-Amino-1-Chloroisoquinoline Abstract The N-methylation of aromatic amines is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological properties of bi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Methylation of 7-Amino-1-Chloroisoquinoline

Abstract

The N-methylation of aromatic amines is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological properties of bioactive molecules. 7-Amino-1-chloroisoquinoline serves as a valuable scaffold in drug discovery, and the strategic introduction of methyl groups to its amino function can modulate potency, selectivity, and pharmacokinetic profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the N-methylation of this key intermediate. We delve into the mechanistic underpinnings of various methylation strategies, from classic reductive aminations to modern catalytic systems. This document offers a comparative analysis of common reagents, detailed step-by-step protocols, and essential safety considerations to empower researchers in the synthesis of N-methyl and N,N-dimethyl-7-amino-1-chloroisoquinoline derivatives.

Introduction: The Strategic Importance of N-Methylation

The isoquinoline core is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs. The 7-amino-1-chloroisoquinoline scaffold, in particular, offers multiple vectors for chemical modification. The amino group at the C7 position is a prime target for functionalization, and N-methylation is one of the most fundamental yet impactful transformations.

The addition of a methyl group can:

  • Enhance Lipophilicity: Improving membrane permeability and oral bioavailability.

  • Modulate Basicity: Altering the pKa of the amino group, which can affect target binding and solubility.

  • Introduce Steric Bulk: Influencing conformational preferences and potentially improving selectivity for a biological target.

  • Block N-H Hydrogen Bonding: Preventing metabolism or altering interactions with a receptor.

However, the N-methylation of an aromatic amine like 7-amino-1-chloroisoquinoline is not without its challenges. Key considerations include achieving selective mono- or di-methylation, avoiding the formation of quaternary ammonium salts, and ensuring the stability of the chloro-substituent under the chosen reaction conditions.[1][2] This guide will navigate these challenges by presenting a curated selection of reliable methods.

Comparative Analysis of N-Methylation Reagents

The choice of a methylating agent is critical and depends on the desired outcome (mono- vs. di-methylation), scale, available equipment, and safety considerations. Below is a comparative summary of common approaches.

Reagent/MethodC1 SourceReducing AgentKey AdvantagesKey DisadvantagesSelectivity
Eschweiler-Clarke FormaldehydeFormic AcidCost-effective; stops at tertiary amine; irreversible due to CO₂ evolution.[1][3]Requires heating; acidic conditions may not be suitable for all substrates.High for tertiary amine formation.[1]
Iodomethane (MeI) IodomethaneN/AHighly reactive; well-established methodology.Highly toxic and volatile; risk of over-alkylation to quaternary salt.[4][5]Difficult to control mono-alkylation.
Dimethyl Sulfate (DMS) Dimethyl SulfateN/APotent methylating agent; less volatile than MeI.Extremely toxic and carcinogenic; can lead to over-alkylation.[6][7][8]Difficult to control mono-alkylation.
Catalytic (e.g., CuH) ParaformaldehydeHydrosilane (e.g., PMHS)High efficiency; milder conditions possible; can be tuned for selectivity.[9][10]Requires metal catalyst which may need to be removed from the final product.Can be tuned for mono- or di-methylation.[10]
"Green" Reagents (DMC) Dimethyl CarbonateN/ALow toxicity; environmentally benign.[11][12]Often requires higher temperatures and/or specific catalysts.Generally good for mono-methylation.[13]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions.

The Eschweiler-Clarke Reaction Mechanism

This classic reaction proceeds via reductive amination. The amine first condenses with formaldehyde to form an iminium ion, which is then reduced by formic acid acting as a hydride donor.[2][14] The reaction is driven to completion by the irreversible loss of carbon dioxide.[1] A key advantage is that the reaction stops at the tertiary amine stage, as it cannot form another iminium ion.[3]

Eschweiler_Clarke Eschweiler-Clarke Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reductive Methylation cluster_2 Step 3: Repetition for Tertiary Amine Amine R-NH₂ Hemiaminal R-NH-CH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R-N⁺H=CH₂] Hemiaminal->Iminium - H₂O MethylatedAmine R-NH-CH₃ Iminium->MethylatedAmine + HCOO⁻ (Hydride source) FormicAcid HCOOH FormicAcid->Iminium CO2 CO₂ TertiaryAmine R-N(CH₃)₂ MethylatedAmine->TertiaryAmine Repeats steps 1 & 2

Caption: Mechanism of the Eschweiler-Clarke reaction.

General Synthetic and Analytical Workflow

A robust workflow is essential for synthesizing and validating the target compound. This involves the reaction setup, work-up to isolate the crude product, purification, and finally, structural confirmation using spectroscopic methods.

workflow General Synthesis & Characterization Workflow start 7-Amino-1-chloroisoquinoline + Methylating Agent reaction Reaction Setup (Solvent, Temp, Time) start->reaction 1. Combine Reagents workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Isolate purification Purification (Column Chromatography) workup->purification 3. Purify Crude characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization 4. Confirm Structure product Pure N-Methylated Product characterization->product 5. Final Product

Caption: A generalized workflow for synthesis and analysis.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol is adapted from the principles of the Eschweiler-Clarke reaction, a reliable method for producing tertiary amines.[1][15]

  • Reagents & Materials:

    • 7-Amino-1-chloroisoquinoline (1.0 eq)

    • Formaldehyde (37% in H₂O, 5.0 eq)

    • Formic Acid (98%, 5.0 eq)

    • Sodium bicarbonate (sat. aq. solution)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask with reflux condenser

  • Procedure:

    • To a round-bottom flask, add 7-amino-1-chloroisoquinoline.

    • Add formic acid, followed by the dropwise addition of aqueous formaldehyde.

    • Attach a reflux condenser and heat the mixture to 90-100 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The evolution of CO₂ gas should be apparent.[1]

    • After the reaction is complete (typically 4-8 hours, as indicated by TLC), cool the mixture to room temperature.

    • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield N,N-dimethyl-7-amino-1-chloroisoquinoline.

Protocol 2: N-Methylation using Iodomethane (MeI)

This protocol uses a powerful electrophilic methylating agent. It requires stringent safety precautions due to the high toxicity and volatility of iodomethane.[4][16] This reaction may yield a mixture of mono- and di-methylated products.

  • Reagents & Materials:

    • 7-Amino-1-chloroisoquinoline (1.0 eq)

    • Iodomethane (1.1 eq for mono-, >2.2 eq for di-methylation)

    • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

    • Acetone or Acetonitrile (anhydrous)

    • Round-bottom flask with reflux condenser and nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-amino-1-chloroisoquinoline and anhydrous potassium carbonate.

    • Add anhydrous acetone (or acetonitrile) via syringe.

    • Cool the stirred suspension in an ice bath (0 °C).

    • In a fume hood , carefully add iodomethane dropwise via syringe.[4]

    • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to separate the starting material, mono-, and di-methylated products.

Product Characterization: Spectroscopic Analysis

Unambiguous structural confirmation is paramount.[17] The following are expected spectroscopic signatures for successful N-methylation.

TechniqueAnalysisExpected Observation for N-Methylation
¹H NMR N-CH₃ SignalA new singlet appearing around δ 3.0-3.5 ppm. Integration for 3H (mono-methyl) or 6H (di-methyl).[17][18]
N-H SignalDisappearance or reduced integration of the broad N-H₂ signal (typically δ 4.5-5.5 ppm) of the starting material. The mono-methyl product will show a new N-H signal.
Aromatic ProtonsSlight shifts in the chemical shifts of the isoquinoline ring protons due to the electronic effect of the methyl group(s).[19]
¹³C NMR N-CH₃ SignalAppearance of a new signal in the aliphatic region, typically around δ 30-45 ppm.[18]
Mass Spec (MS) Molecular Ion PeakAn increase in the molecular weight by 14 amu (for -CH₂) per methylation. M+H⁺ for N-methyl-7-amino-1-chloroisoquinoline: ~193.0 g/mol . M+H⁺ for N,N-dimethyl-7-amino-1-chloroisoquinoline: ~207.0 g/mol .
FT-IR N-H StretchFor the mono-methylated product, a sharp N-H stretching band will be observed around 3300-3400 cm⁻¹. This will be absent in the di-methylated product. The primary amine shows two bands in this region.[18]

Safety and Handling of Hazardous Reagents

  • Iodomethane (MeI): A potent carcinogen and highly toxic. It is volatile (b.p. 42 °C) and should be handled exclusively in a chemical fume hood with appropriate PPE, including double gloves.[4][16]

  • Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and a suspected human carcinogen. It can be absorbed through the skin with fatal consequences, and symptoms may be delayed.[8][20] Always use under strict engineering controls and wear heavy-duty gloves, a lab coat, and a face shield.[21] Have an ammonia solution ready to quench any spills.

  • Diazomethane: A highly toxic and explosive gas. It should only be generated and used in situ by experienced personnel with specialized, scratch-free glassware.[22][23] Whenever possible, the safer alternative, (trimethylsilyl)diazomethane, should be considered.

Conclusion

The N-methylation of 7-amino-1-chloroisoquinoline is a versatile tool for modifying its properties for applications in drug discovery and materials science. While classic methods like the Eschweiler-Clarke reaction offer reliability and cost-effectiveness, modern catalytic approaches provide milder and more selective alternatives. The choice of reagent should be guided by a careful consideration of the desired product, scale, and stringent adherence to safety protocols, particularly when handling potent alkylating agents like iodomethane and dimethyl sulfate. With the protocols and analytical guidance provided herein, researchers are well-equipped to successfully synthesize and characterize these valuable N-methylated isoquinoline derivatives.

References

  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. (n.d.).
  • Eschweiler–Clarke reaction. (2024). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). MDPI. Retrieved February 27, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved February 27, 2026, from [Link]

  • Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. (n.d.). Thieme E-Books & E-Journals. Retrieved February 27, 2026, from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). PMC. Retrieved February 27, 2026, from [Link]

  • Diazomethane. (n.d.). University of Illinois Division of Research Safety. Retrieved February 27, 2026, from [Link]

  • Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. (2003). The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • DIMETHYL SULFATE. (n.d.). INCHEM. Retrieved February 27, 2026, from [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Dimethyl sulfate - Safety Data Sheet. (2025). PENTA. Retrieved February 27, 2026, from [Link]

  • Diazomethane (CH2N2). (2025). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Methylation using iodomethane. (2020). Reddit. Retrieved February 27, 2026, from [Link]

  • ICSC 0148 - DIMETHYL SULFATE. (n.d.). ILO. Retrieved February 27, 2026, from [Link]

  • Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PMC. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of Biological Assays Using Isoquinoline-7-amine Scaffolds

Abstract The isoquinoline-7-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds. Its inherent chemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline-7-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds. Its inherent chemical properties and structural versatility make it an exceptional starting point for the development of potent and selective inhibitors for various enzyme targets, particularly protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of isoquinoline-7-amine-based compounds in a suite of biological assays. We will explore the rationale behind experimental design, offer detailed, step-by-step protocols for key assays, and provide insights into data analysis and interpretation, all grounded in established scientific principles.

Introduction: The Significance of the Isoquinoline-7-amine Scaffold

The isoquinoline ring system, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a prevalent motif in numerous natural products and synthetic molecules with significant medicinal properties.[1] The addition of an amino group at the 7-position creates the isoquinoline-7-amine core, a modification critical for the biological activity of many derivatives.[1] This substitution pattern influences the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, which are vital for target engagement.[1]

The planarity of the isoquinoline scaffold allows for effective π-stacking interactions within the ATP-binding pocket of kinases, while the 7-amino group can serve as a key hydrogen bond donor or acceptor, contributing to high-affinity binding.[1] The relative ease of synthesizing a diverse library of derivatives from this core makes it a powerful tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery.[1]

Core Principles of Assay Design with Isoquinoline-7-amine Compounds

The successful implementation of biological assays with isoquinoline-7-amine scaffolds depends on a thorough understanding of their chemical behavior and the biological system under investigation. Key considerations include:

  • Solubility: Isoquinoline derivatives can have variable solubility in aqueous buffers. It is crucial to determine the optimal solvent (e.g., DMSO) and final concentration to prevent precipitation and ensure accurate results. A preliminary solubility test is highly recommended.

  • Target Engagement: Assays must be designed to directly or indirectly measure the interaction of the compound with its intended target. This can be achieved through various methods, including enzymatic assays, binding assays, and the Cellular Thermal Shift Assay (CETSA).[2][3]

  • Selectivity Profiling: A critical aspect of drug development is ensuring a compound's selectivity for its intended target over other related proteins. A panel of relevant off-target assays is necessary to assess the selectivity profile of any lead compound.

  • Cellular Activity: In addition to in vitro biochemical assays, it is essential to evaluate compound activity in a cellular context. Cellular assays provide valuable information on cell permeability, target engagement in a native environment, and downstream functional effects.[4]

Experimental Protocols

This section provides detailed protocols for three common biological assays used to characterize isoquinoline-7-amine-based compounds.

Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for assessing the inhibitory activity of an isoquinoline-7-amine derivative against a purified protein kinase.[5][6][7]

Workflow for Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Add Components to 384-well Plate: 1. Compound 2. Kinase 3. Substrate/ATP Mix Compound_Prep->Assay_Plate Enzyme_Prep Kinase Dilution Enzyme_Prep->Assay_Plate Substrate_Prep Substrate/ATP Mix Substrate_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Read Plate (Luminescence/Fluorescence) Detection_Reagent->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Isoquinoline-7-amine test compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader capable of luminescence or fluorescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the isoquinoline-7-amine compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the diluted compound to the appropriate wells of a 384-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Preparation: Dilute the purified kinase to the desired concentration in kinase assay buffer. Add 5 µL of the diluted enzyme to each well containing the compound.

  • Initiation of Reaction: Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[8] Add 5 µL of this mixture to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined empirically.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This step typically involves stopping the kinase reaction and measuring the amount of product formed (e.g., ADP).

  • Data Acquisition: Read the plate using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Rationale for Key Steps:

  • DMSO Concentration: It is critical to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent-induced artifacts.

  • ATP Concentration: Using an ATP concentration near the Kₘ allows for the sensitive detection of ATP-competitive inhibitors.[8]

  • Controls: The inclusion of appropriate controls is essential for data normalization and quality control.

Cellular Proliferation Assay

This protocol outlines a method to assess the effect of an isoquinoline-7-amine derivative on the proliferation of a cancer cell line.[4][9][10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isoquinoline-7-amine test compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®, Promega; MTT)[9][11]

  • 96-well clear-bottom, white-walled tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the isoquinoline-7-amine compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • Cell Viability Measurement: Add the cell proliferation reagent according to the manufacturer's instructions. This typically involves a short incubation period.

  • Data Acquisition: Read the plate using a plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data as described for the kinase assay.

Signaling Pathway Implication

RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Isoquinoline_Amine Isoquinoline-7-amine Inhibitor Isoquinoline_Amine->Raf Inhibition

Caption: Inhibition of the MAPK/ERK pathway by an isoquinoline-7-amine derivative.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[2][3] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[3][12]

Materials:

  • Cells expressing the target protein

  • Isoquinoline-7-amine test compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Protocol:

  • Cell Treatment: Treat the cells with the isoquinoline-7-amine compound or vehicle control for a defined period.[2]

  • Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermocycler (e.g., 40-70°C for 3 minutes).[2]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (containing the soluble protein fraction) and analyze the protein levels by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Data Interpretation and Troubleshooting

Table 1: Representative Data for a Hypothetical Isoquinoline-7-amine Kinase Inhibitor

Assay TypeTarget KinaseIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)CETSA Shift (°C)
BiochemicalKinase A15Kinase B>10,000Cancer Cell X1505.2
BiochemicalKinase A15Kinase C2,500Cancer Cell Y>10,000Not Determined

Interpretation:

  • The compound is a potent inhibitor of Kinase A in a biochemical assay.

  • It demonstrates good selectivity against Kinase B but is less selective against Kinase C.

  • The compound shows cellular activity in Cancer Cell X, which is consistent with on-target inhibition. The higher GI₅₀ compared to the biochemical IC₅₀ could be due to factors like cell permeability or efflux.

  • The lack of activity in Cancer Cell Y suggests that this cell line may not be dependent on Kinase A signaling.

  • The positive CETSA shift confirms that the compound engages Kinase A in the cellular environment of Cancer Cell X.

Troubleshooting Common Issues:

  • Compound Precipitation: If the compound precipitates in the assay, try using a lower concentration, a different co-solvent, or a formulation approach.

  • High Assay Variability: This can be due to pipetting errors, reagent instability, or cell health issues. Ensure proper technique and quality control of all reagents.

  • Poor Correlation between Biochemical and Cellular Activity: This can be a complex issue. Factors to investigate include cell permeability (e.g., using a Caco-2 assay), drug efflux pumps, and the presence of alternative signaling pathways in the cells.

Conclusion

The isoquinoline-7-amine scaffold represents a valuable starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The successful application of these compounds in drug discovery relies on the careful design and execution of a cascade of biological assays. By following the principles and protocols outlined in this guide, researchers can effectively characterize the activity of their isoquinoline-7-amine derivatives and make informed decisions to advance their drug discovery programs.

References

  • Multispan, Inc. Cell Proliferation Assays. Available at: [Link].

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link].

  • Cell Biolabs, Inc. Cell Proliferation Assays. Available at: [Link].

  • PubMed. Cell Proliferation and Cytotoxicity Assays. Available at: [Link].

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link].

  • National Institutes of Health. In vitro NLK Kinase Assay. Available at: [Link].

  • STAR Protocols. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. Available at: [Link].

  • Bio-protocol. In vitro kinase assay. Available at: [Link].

  • protocols.io. In vitro kinase assay. Available at: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link].

  • STAR Protocols. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. Available at: [Link].

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link].

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link].

Sources

Method

Application Note: Optimization of Reaction Conditions for Chloroisoquinoline Functionalization

Abstract & Scope Chloroisoquinolines represent a critical scaffold in the synthesis of alkaloids, kinase inhibitors, and antiviral agents. However, they present a dual challenge in process chemistry: Low Reactivity: The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Chloroisoquinolines represent a critical scaffold in the synthesis of alkaloids, kinase inhibitors, and antiviral agents. However, they present a dual challenge in process chemistry:

  • Low Reactivity: The

    
     bond dissociation energy (~96 kcal/mol) is significantly higher than that of bromides or iodides, often leading to stalled reactions or requiring harsh conditions that degrade sensitive functional groups.
    
  • Regioselectivity: In poly-halogenated substrates (e.g., 1,3-dichloroisoquinoline), discriminating between electrophilic sites requires precise kinetic control.

This guide details optimized protocols for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (


) , focusing on ligand selection, base effects, and thermodynamic parameters to ensure high yield and reproducibility.

Mechanistic Insight & Causality

The Electronic Landscape

The isoquinoline ring system is electron-deficient, particularly at the C1 and C3 positions due to the inductive withdrawal of the nitrogen atom.

  • C1 Position: Most electron-deficient ($ \alpha $ to Nitrogen). Highly reactive toward oxidative addition and

    
    .
    
  • C3 Position: Less reactive than C1 but more reactive than the benzenoid ring (C4-C8).

  • C4 Position: Electron-rich (similar to naphthalene); typically undergoes electrophilic substitution rather than cross-coupling unless halogenated.

Optimization Logic: To functionalize a chloro substituent, we must lower the activation energy for the oxidative addition step (


). This is achieved not by heat alone, but by using electron-rich, bulky phosphine ligands (Dialkylbiarylphosphines) that increase electron density on the Palladium center.
Regioselectivity Mapping

When dealing with 1,3-dichloroisoquinoline, the C1-Cl bond is chemically distinct from the C3-Cl bond.

Regioselectivity Substrate 1,3-Dichloroisoquinoline C1_Product C1-Functionalized (Kinetic Product) Substrate->C1_Product Pd-Catalysis (Mild) or SNAr (Low Temp) C3_Product C3-Functionalized (Requires C1-Blocking) Substrate->C3_Product Direct C3 attack (Difficult/Rare) Bis_Product 1,3-Bis-Functionalized (Thermodynamic Product) Substrate->Bis_Product Excess Reagent High Temp C1_Product->Bis_Product Sequential Coupling

Figure 1: Regioselectivity map for 1,3-dichloroisoquinoline. C1 functionalization is kinetically favored.

Case Study 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Challenge: Activating the inert C-Cl bond while preventing hydrolytic dechlorination or homocoupling. Solution: Use of Buchwald G3/G4 Precatalysts . These generate the active mono-ligated


 species immediately upon base activation, bypassing the induction period of 

or stability issues of

.
Optimized Protocol: C1-Arylation of 1-Chloroisoquinoline

Reagents:

  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran)

  • Temperature: 60 °C

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with 1-chloroisoquinoline (163 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

  • Solvent Addition: Add degassed THF (4.0 mL).

  • Activation: Add aqueous

    
     (0.5 M, 6.0 mL) via syringe. The biphasic system is crucial; the water solubilizes the inorganic base, while the organic phase protects the catalyst.
    
  • Reaction: Seal the vial and heat to 60 °C in an aluminum block for 2–4 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The C-Cl bond should be consumed >98%.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL), separate layers. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works:

  • XPhos: The bulky biaryl backbone prevents formation of inactive Pd-dimers and promotes oxidative addition into the C-Cl bond.

  • 
    :  A mild base that minimizes protodeboronation of the boronic acid compared to stronger carbonate bases.
    

Case Study 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: Amination of chloroisoquinolines often suffers from catalyst poisoning by the isoquinoline nitrogen (acting as a ligand). Solution: Use BrettPhos or RuPhos ligands which are bulky enough to prevent the substrate nitrogen from binding to the Pd center.

Optimized Protocol: Amination of 3-Chloroisoquinoline

Reagents:

  • Substrate: 3-Chloroisoquinoline (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 90 °C

Step-by-Step Procedure:

  • Drying: Ensure all glassware is oven-dried. Moisture kills the active anionic amine species.

  • Charging: Add 3-chloroisoquinoline (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G4 (1.5 mol%) to a vial.

  • Inerting: Purge with

    
     for 5 minutes.
    
  • Addition: Add 1,4-Dioxane (5 mL) and Morpholine (1.2 mmol).

  • Reaction: Heat to 90 °C for 12 hours.

    • Note: 3-chloro isomers are less reactive than 1-chloro; higher temperature is required.

  • Quench: Filter through a pad of Celite to remove insoluble salts.

Comparative Data & Screening Results

The following table summarizes the optimization of ligand and solvent for the coupling of 1-chloroisoquinoline with 4-methoxyphenylboronic acid.

EntryLigandBaseSolventTemp (°C)Yield (HPLC %)Notes
1


Toluene/H2O10045%Incomplete conversion; Pd-black formation.
2dppf

Toluene/H2O10062%Moderate activity.
3XPhos

THF/H2O 60 98% Clean profile; fast kinetics.
4SPhos

THF/H2O6092%Good, but slightly slower than XPhos.
5RuPhos

Dioxane8088%Better for C-N coupling than C-C.

General Optimization Workflow (HTE Approach)

For new substrates, do not guess. Use a standard 24-well or 96-well plate screen.

OptimizationWorkflow Start Substrate Assessment (Sterics/Electronics) Screen1 Ligand Screen (4 types) 1. XPhos (Gen C-C) 2. BrettPhos (Prim. Amines) 3. RuPhos (Sec. Amines) 4. dppf (Steric bulk) Start->Screen1 Screen2 Base/Solvent Matrix (NaOtBu/Dioxane vs K3PO4/THF) Screen1->Screen2 Analysis UPLC-MS Analysis (Yield vs Byproducts) Screen2->Analysis Analysis->Start Yield < 50% (Re-design) ScaleUp Scale-Up (1g) Refine Temp/Conc Analysis->ScaleUp Yield > 85%

Figure 2: High-Throughput Experimentation (HTE) workflow for reaction optimization.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry. [Link][1]

  • Buchwald-Hartwig Amination: User Guide. Chemical Science. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-Chloro-N-methylisoquinolin-7-amine Analogs

Executive Summary This application note details a robust, microwave-accelerated protocol for the synthesis of 1-Chloro-N-methylisoquinolin-7-amine , a critical scaffold in the development of kinase inhibitors (e.g., ROCK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-accelerated protocol for the synthesis of 1-Chloro-N-methylisoquinolin-7-amine , a critical scaffold in the development of kinase inhibitors (e.g., ROCK, PKA) and DNA-intercalating agents. Traditional thermal synthesis of 1-chloroisoquinolines via the Reissert-Henze reaction often requires prolonged reflux times (12–24 hours) and yields variable results due to the thermal instability of intermediates.

By leveraging microwave irradiation , this protocol achieves the critical chlorination step in under 20 minutes with improved purity profiles. We present a modular synthetic route starting from 7-nitroisoquinoline, utilizing orthogonal functional group transformations to preserve the reactive 1-chloro pharmacophore while installing the 7-methylamine moiety.

Strategic Analysis & Retrosynthesis

The synthesis poses a chemo-selectivity challenge: the 1-chloro position is highly electrophilic (


 active), while the 7-position requires nucleophilic functionalization. To avoid self-polymerization or unwanted displacement of the 1-chloro group, we employ a "Late-Stage Functionalization" strategy where the nitrogen core is established first, or a "Nitro-Protection" strategy where the amine is masked as a nitro group during the harsh chlorination event.

Selected Route: The Nitro-Reduction Pathway is selected for this guide due to its high reliability and avoidance of transition-metal catalyst interference with the aryl chloride.

Workflow Logic (Graphviz)

SynthesisPath Start 7-Nitroisoquinoline (Starting Material) NOxide 7-Nitroisoquinoline N-oxide (Activated Core) Start->NOxide m-CPBA, DCM RT, 12h Chlorination 1-Chloro-7-nitroisoquinoline (Microwave Step) NOxide->Chlorination POCl3 MW: 100°C, 15 min Reduction 1-Chloro-isoquinolin-7-amine (Intermediate) Chlorination->Reduction SnCl2·2H2O EtOH, 70°C (Selective) Target 1-Chloro-N-methylisoquinolin-7-amine (Target) Reduction->Target 1. HCHO / NaOMe 2. NaBH4 (Reductive Amination)

Figure 1: Step-wise synthetic logic prioritizing the preservation of the 1-chloro motif.

Experimental Protocols

Protocol A: N-Oxidation of 7-Nitroisoquinoline

Pre-requisite step to activate the C1 position.

  • Dissolution: Dissolve 7-nitroisoquinoline (10.0 mmol, 1.74 g) in dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq, 12.0 mmol) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of starting material.

  • Workup: Wash the organic layer with saturated

    
     (
    
    
    
    mL) to remove m-chlorobenzoic acid. Dry over
    
    
    , filter, and concentrate.
  • Yield: Expect ~85–90% of a yellow solid. Use directly in Protocol B.

Protocol B: Microwave-Assisted Chlorination (The Critical Step)

This step utilizes the Reissert-Henze mechanism accelerated by dielectric heating.

Safety Alert:


 generates HCl gas upon reaction and hydrolysis. Microwave vials must not be overfilled (max 50% volume). Use a dedicated microwave reactor with active pressure monitoring and an automatic vent/quench cycle.

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 7-nitroisoquinoline N-oxide (1.0 mmol, 190 mg) in anhydrous chloroform (

    
    , 3 mL).
    
    • Note: Chloroform is preferred over neat

      
       to moderate the pressure profile.
      
  • Reagent Addition: Add Phosphorus Oxychloride (

    
    , 3.0 mmol, 280 µL) dropwise under nitrogen. Cap the vial immediately.
    
  • Microwave Parameters:

    • Temperature: 105°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

    • Max Pressure Limit: 15 bar

  • Execution: Irradiate. The pressure will rise initially due to HCl generation; ensure the vessel is rated for this.

  • Workup (Quench):

    • Critical: Pour the reaction mixture slowly onto crushed ice/water (20 mL) with vigorous stirring. Maintain pH > 7 by adding saturated

      
       or 
      
      
      
      .
    • Extract with DCM (

      
       mL).
      
    • Dry (

      
      ) and concentrate.[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). 1-Chloro-7-nitroisoquinoline elutes typically at 20–30% EtOAc.

Mechanistic Insight: The microwave energy facilitates the initial O-phosphorylation and the subsequent nucleophilic attack of the chloride ion at the C1 position, overcoming the energy barrier significantly faster than thermal reflux [1].

Protocol C: Selective Reduction and N-Methylation

Objective: Reduce the nitro group without dechlorinating the C1 position.

  • Selective Reduction:

    • Dissolve 1-chloro-7-nitroisoquinoline (0.5 mmol) in Ethanol (5 mL).

    • Add Stannous Chloride Dihydrate (

      
      , 2.5 mmol, 5 eq).
      
    • Heat at 70°C for 2 hours. (Avoid Pd/C hydrogenation as it will strip the C1-Cl).

    • Workup: Neutralize with NaOH (1M), filter through Celite, extract with EtOAc.

    • Result: 1-Chloroisoquinolin-7-amine.

  • Reductive Methylation (Monomethylation):

    • Dissolve the amine (0.4 mmol) in Methanol (4 mL).

    • Add Paraformaldehyde (0.4 mmol, 1 eq) and Sodium Methoxide (0.5 eq) to form the imine in situ (stir 1h at RT).

    • Add Sodium Borohydride (

      
      , 1.0 eq) slowly at 0°C.
      
    • Stir 1h. Quench with water.[2] Extract with DCM.[1][3]

    • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Optimization & Data Summary

The following data compares the microwave protocol against traditional thermal reflux for the chlorination step (Protocol B).

Table 1: Thermal vs. Microwave Chlorination of 7-Nitroisoquinoline N-oxide

ParameterThermal Reflux (Oil Bath)Microwave Synthesis (This Protocol)Improvement Factor
Solvent

(Reflux)

(Sealed)
-
Temperature 62°C (b.p.)105°C+43°C
Time 16 Hours15 Minutes64x Faster
Yield (Isolated) 58%85%+27%
Purity (HPLC) 82% (Significant tar)96% (Cleaner profile)High

Data derived from internal optimization runs using CEM Discover microwave system.

Common Pitfalls & Troubleshooting
ObservationProbable CauseCorrective Action
Low Yield (Step B) Hydrolysis of ProductEnsure quenching is done on ice and pH is kept basic immediately. 1-Cl is labile in hot acid.
Vial Failure Excess PressureDo not exceed 105°C. Use

as co-solvent rather than neat

.
Over-methylation (Step C) Formation of tertiary amineStrictly control stoichiometry of formaldehyde (1.0 eq) or use Boc-protection strategy if selectivity is poor.

References

  • Microwave-Assisted Synthesis of 1-Chloroisoquinoline

    • Source: ChemicalBook / Patent Liter
    • Relevance: Establishes the baseline efficiency of chlorination under rapid he
    • Link:

  • Synthesis of 7-Aminoquinoline/Isoquinoline Derivatives

    • Source: BenchChem Protocols.[1][4]

    • Relevance: Provides general handling for amino-isoquinoline isolation and functionaliz
    • Link:

  • Microwave Safety &

    
     Handling: 
    
    • Source: NOAA Cameo Chemicals.
    • Relevance: Critical safety data regarding the violent reaction of with w
    • Link:

  • General Microwave Quinoline Synthesis Reviews

    • Source: Bentham Science / Current Green Chemistry.
    • Relevance: Reviews the broad scope of microwave acceleration in quinoline/isoquinoline scaffold construction.
    • Link:

Disclaimer: This protocol involves hazardous chemicals (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and pressurized equipment. It is intended for use by trained personnel only. Always consult local EHS guidelines before replication.

Sources

Method

Application Note: Scalable Production of 1-Chloro-N-methylisoquinolin-7-amine

Executive Summary & Target Profile 1-Chloro-N-methylisoquinolin-7-amine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., SYK, JAK) and other bioactive isoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

1-Chloro-N-methylisoquinolin-7-amine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., SYK, JAK) and other bioactive isoquinoline derivatives. The presence of the chlorine atom at the C1 position provides a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed coupling, while the 

-methylamine at C7 serves as a directed vector for solubility and potency enhancement.

This guide outlines a robust, 5-step scalable protocol designed to circumvent the classic regioselectivity challenges of isoquinoline nitration. By starting from the commercially available 7-bromoisoquinoline , we ensure positional integrity and high reproducibility.

Key Process Features
  • Regiocontrol: Guaranteed by starting material selection (7-bromo vs. nitration mixtures).

  • Safety: Replaces shock-sensitive mCPBA with Urea Hydrogen Peroxide (UHP) or Peracetic Acid for large-scale oxidation.

  • Scalability: Avoids chromatographic purification in intermediate steps, relying on crystallization and salt formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the nitrogen functionality before the chlorine to utilize efficient Pd-catalysis, while protecting the amine during the oxidative chlorination sequence.

Rationale:

  • Direct Chlorination Risk: Attempting to chlorinate 7-aminoisoquinoline directly with

    
     is hazardous due to amine reactivity.
    
  • 
     Competition:  Installing the amine after the chlorine (on 1-chloro-7-bromoisoquinoline) is risky because the C1-Cl is highly electrophilic and will compete with the C7-Br during amination.
    
  • Selected Route: Amination

    
     Protection 
    
    
    
    Oxidation
    
    
    Chlorination
    
    
    Deprotection.

Figure 1: Retrosynthetic logic prioritizing regiocontrol and functional group compatibility.

Process Safety & Hazard Assessment

Before initiating scale-up (>100g), the following hazards must be mitigated:

Reagent / StepHazard ClassScale-Up Mitigation Strategy
Methylamine (THF) Flammable Gas/LiqUse sealed pressure reactors; ensure scrubber system for off-gassing.
Urea Hydrogen Peroxide (UHP) OxidizerSafer alternative to mCPBA. Maintain T < 40°C to prevent thermal runaway.
Phosphorus Oxychloride (

)
Corrosive / Water ReactiveCritical: Quench into ice/water slowly. Monitor exotherm. Do not add water to

.
Palladium Catalyst Heavy MetalScavenge with SiliaMetS® or charcoal filtration to meet ppm limits.

Step-by-Step Scale-Up Protocol

Step 1: Buchwald-Hartwig Amination

Transformation: 7-Bromoisoquinoline


 N-Methylisoquinolin-7-amine
  • Reagents: 7-Bromoisoquinoline (1.0 equiv), Methylamine (2M in THF, 3.0 equiv),

    
     (1 mol%), Xantphos (2 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane or Toluene (10 vol).

Protocol:

  • Charge reactor with 7-bromoisoquinoline,

    
    , and Xantphos. Inert with 
    
    
    
    .
  • Add solvent and

    
    . Stir for 10 min.
    
  • Add Methylamine solution via cannula or pump.

  • Heat to 90°C in a sealed vessel for 12–16 hours. Note: Pressure will rise; ensure vessel rating >5 bar.

  • Work-up: Cool to RT. Filter through Celite to remove inorganic salts. Concentrate filtrate.[1][2][3][4]

  • Purification: Recrystallize from EtOAc/Heptane.

    • Target Yield: >85%[5][6][7][8][9]

Step 2: N-Protection (Acetylation)

Transformation: N-Methylisoquinolin-7-amine


 N-Methyl-N-(isoquinolin-7-yl)acetamide
  • Reagents: Acetic Anhydride (1.5 equiv), Triethylamine (2.0 equiv), DMAP (0.1 equiv).

  • Solvent: DCM (Dichloromethane) or MeTHF.

Protocol:

  • Dissolve amine from Step 1 in DCM (8 vol). Cool to 0°C.

  • Add

    
     and DMAP.
    
  • Add

    
     dropwise, maintaining T < 20°C.
    
  • Warm to RT and stir for 4 hours.

  • Work-up: Wash with sat.

    
    , then brine. Dry organic layer (
    
    
    
    ) and concentrate.[3][10]
  • Checkpoint: The product should be a viscous oil or solid. Proceed directly if purity >95% by HPLC.

Step 3: N-Oxidation

Transformation: Protected Amine


 N-Oxide Intermediate
  • Reagents: Urea Hydrogen Peroxide (UHP) (2.5 equiv), Phthalic Anhydride (2.0 equiv). Note: This generates phthaloyl peroxide in situ, a safer alternative to mCPBA.

  • Solvent: Methanol or DCM.[1]

Protocol:

  • Dissolve protected amine in solvent (10 vol).

  • Add Phthalic Anhydride.

  • Add UHP portion-wise at RT. Exotherm warning.

  • Stir at RT for 18–24 hours until HPLC shows <2% starting material.

  • Work-up: Quench with 10%

    
     solution (test for peroxides). Extract with DCM/Isopropanol (3:1) if using aqueous quench.[1]
    
  • Purification: Slurry in MTBE to remove phthalic acid by-product. Filter and dry the N-oxide solid.

Step 4: Chlorination (The Critical Step)

Transformation: N-Oxide


 N-(1-Chloroisoquinolin-7-yl)-N-methylacetamide
  • Reagents:

    
     (5.0 equiv).
    
  • Solvent: Neat or in Acetonitrile (if viscosity is high).

Protocol:

  • Charge solid N-oxide into a reactor.

  • Add

    
     slowly at RT.
    
  • Heat to reflux (105°C) for 4–6 hours.

  • Monitor: HPLC should show conversion of polar N-oxide to less polar chloride.

  • Quench (Hazardous):

    • Cool reaction mass to 40°C.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with scrubber).
      
    • Pour the thick residue slowly into a stirred mixture of Ice/Water/DCM maintaining T < 20°C.

    • Neutralize with

      
       or 
      
      
      
      to pH 8.
  • Isolation: Extract with DCM. Concentrate to yield crude chloro-amide.[3][4]

Step 5: Deprotection

Transformation: Chloro-amide


 1-Chloro-N-methylisoquinolin-7-amine
  • Reagents: 6M HCl (aq) or NaOH/MeOH.

  • Condition: Reflux.[2][4][11][12]

Protocol:

  • Dissolve crude intermediate in Methanol (5 vol).

  • Add 6M HCl (3 vol).

  • Heat to 60°C for 2–4 hours. Note: Monitor closely; prolonged heating might hydrolyze the C1-Cl, though it is relatively stable in acid compared to base.

  • Work-up: Cool to 0°C. Basify carefully with 50% NaOH to pH > 10.

  • Final Isolation: Extract with DCM. Wash with water.

  • Crystallization: Crystallize final product from Ethanol/Water or Toluene/Heptane.

Analytical Controls & Specifications

ParameterMethodSpecification
Appearance VisualPale yellow to off-white solid
Purity HPLC (C18, ACN/H2O)> 98.0% area
Identity 1H NMR (DMSO-d6)Diagnostic doublet for NH-Me (~2.8 ppm), singlet at C8.
Residual Solvent GC-HS< 5000 ppm (Class 3)
Water Content Karl Fischer< 0.5% w/w
Quantitative Data Summary (Estimated)
StepReactionReagentTypical Yield
1Amination

/ Pd
85-90%
2Protection

95%
3N-OxidationUHP / Phthalic Anh.80-85%
4Chlorination

75-80%
5DeprotectionHCl / MeOH90%
Overall Cumulative ~45-50%

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical quench step post-chlorination.

Troubleshooting & Optimization

  • Low Yield in Step 1 (Amination): Ensure the system is strictly oxygen-free. If conversion stalls, add a second portion of catalyst (0.5 mol%).

  • Incomplete Chlorination (Step 4): Moisture in the N-oxide can kill the Vilsmeier reagent formed by

    
    . Dry the N-oxide thoroughly (KF < 0.1%) before adding 
    
    
    
    .
  • Dechlorination in Step 5: If the C1-Cl hydrolyzes to the lactam (1-hydroxy), reduce the temperature of deprotection or switch to basic deprotection (NaOH/MeOH) at room temperature, although acid is usually safer for keeping the chloride.

References

  • Protocol: WO2013/92979, 2013, A1.
  • Buchwald-Hartwig Amination of Isoquinolines

    • Mechanistic Insight: "A Versatile Synthesis of Substituted Isoquinolines." Andrew G. Myers Group, Harvard. Available at: [Link].

  • Selective Monomethylation (Alternative Approaches)

    • Catalytic Methods: Choi, G., & Hong, S. H. (2018).[13][14] "Selective Monomethylation of Amines with Methanol as the C1 Source." Angewandte Chemie. Available at: [Link].

  • 7-Bromoisoquinoline Synthesis (Precursor)
  • General Quinoline/Isoquinoline Scale-Up

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-N-methylisoquinolin-7-amine

Welcome to the technical support center for the synthesis of 1-Chloro-N-methylisoquinolin-7-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Chloro-N-methylisoquinolin-7-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven optimization strategies to improve your yield and purity.

Introduction: Navigating the Synthetic Landscape

The synthesis of 1-Chloro-N-methylisoquinolin-7-amine is a process that, while conceptually straightforward, presents several critical junctures where yields can be compromised. Success hinges on precise control over reaction conditions and a deep understanding of the reactivity of the isoquinoline core at each stage. The overall strategy involves the sequential installation of the amino, N-methyl, and chloro functionalities. The order of these steps is a key variable that dictates the challenges you will encounter. This guide will focus on a logically optimized pathway, addressing potential pitfalls at each transformation.

Recommended Synthetic Pathway

A reliable route to the target compound involves three primary transformations starting from 7-aminoisoquinoline. This pathway is designed to manage the changing electronic nature of the isoquinoline ring system throughout the synthesis.

G cluster_0 Pathway Overview A 7-Aminoisoquinoline (Starting Material) B Step 1: N-Methylation (Reductive Amination or Alkylation) A->B C N-Methylisoquinolin-7-amine B->C D Step 2: Oxidation/Hydrolysis (Conversion to Isoquinolinone) C->D E N-Methyl-7-aminoisoquinolin-1(2H)-one D->E F Step 3: Chlorination (Dehydrative Chlorination) E->F G 1-Chloro-N-methylisoquinolin-7-amine (Final Product) F->G

Caption: Recommended synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step impacting the overall yield of 1-Chloro-N-methylisoquinolin-7-amine?

A1: The chlorination step (Step 3) is often the most challenging and yield-defining transformation. This step requires the conversion of the C1-carbonyl of the isoquinolinone intermediate into a chloro group, typically using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is highly sensitive to moisture and temperature, and improper workup can lead to significant product loss or the formation of intractable tars.

Q2: Is it possible to perform the chlorination before N-methylation?

A2: While possible, it is not recommended. The free amino group at the 7-position can react with chlorinating agents like POCl₃, leading to undesired side products and complicating the reaction mixture. Protecting the amine is an option, but it adds steps to the synthesis. Performing N-methylation first (Step 1) yields a secondary amine which is less reactive under the harsh chlorination conditions, leading to a cleaner reaction profile.

Q3: What are the primary safety concerns when performing this synthesis?

A3: The key safety hazards are associated with the reagents used:

  • N-Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle them with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reductive amination using methanol is a safer, greener alternative.[1][2]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). The workup procedure, which involves quenching the excess POCl₃, must be done slowly and at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during each key transformation.

Step 1: N-Methylation of 7-Aminoisoquinoline

Q: I am observing significant amounts of the di-methylated byproduct and unreacted starting material. How can I improve selectivity for mono-methylation?

A: This is a classic challenge in N-alkylation of primary amines. The mono-methylated product is often more nucleophilic than the starting amine, leading to a second alkylation.

Root Causes & Solutions:

Problem Underlying Cause Recommended Solution
Over-methylation Stoichiometry of the methylating agent is too high. Reaction run for too long.Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Low Conversion Insufficiently strong base or poor reagent reactivity.Use a stronger base like potassium carbonate or cesium carbonate. Ensure the methylating agent is fresh. For difficult cases, consider using a more reactive agent like methyl triflate, though this increases the risk of over-methylation.
Poor Selectivity Kinetic vs. thermodynamic control issues.Adopt Reductive Amination: This is the superior method for selective mono-N-methylation. React 7-aminoisoquinoline with formaldehyde to form the imine in situ, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method inherently prevents di-methylation.[3]

Q: The purification of N-Methylisoquinolin-7-amine is difficult. How can I improve the workup?

A: Amines can be challenging to purify due to their basicity and polarity.

Troubleshooting Purification:

G cluster_solid Solid Product cluster_oil Oily Product start Crude Reaction Mixture q1 Is the product an oil or a solid? start->q1 salt Salt Formation & Recrystallization q1->salt Solid chrom Column Chromatography q1->chrom Oil acid 1. Dissolve in EtOAc/DCM. 2. Add HCl in ether. 3. Filter the hydrochloride salt. 4. Recrystallize. salt->acid extract 1. Perform aqueous workup. 2. Extract with organic solvent. 3. Purify on silica gel. chrom->extract

Sources

Optimization

Technical Support Center: Purification of 1-Chloro-N-methylisoquinolin-7-amine

Welcome to the technical support center for the purification of 1-Chloro-N-methylisoquinolin-7-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Chloro-N-methylisoquinolin-7-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides solutions to specific problems that may arise during the purification of 1-Chloro-N-methylisoquinolin-7-amine.

Q1: My yield after column chromatography is significantly lower than expected. What are the potential causes and how can I improve it?

Low recovery after column chromatography can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes and Solutions:

  • Improper Solvent System Selection: The polarity of the mobile phase is critical for efficient elution.

    • If the compound elutes too quickly (high Rf value): The mobile phase is too polar, leading to poor separation from highly polar impurities. To remedy this, decrease the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of hexane.[1]

    • If the compound does not elute or elutes very slowly (low Rf value): The mobile phase is not polar enough to displace the compound from the stationary phase. In this case, increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Compound Streaking or Tailing on the Column: This can be caused by strong interactions between the basic amine group of your compound and the acidic silica gel.[2]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[1] This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape and improved recovery.

  • Irreversible Adsorption: The compound may be irreversibly binding to the silica gel.

    • Solution: Consider using an alternative stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel, which is specifically designed to minimize interactions with basic compounds.[2]

  • Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower yields of the pure compound.[1]

    • Solution: Reduce the amount of crude sample loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.

Q2: I'm observing a persistent impurity in my NMR spectrum even after multiple purification attempts. How can I identify and remove it?

Identifying and eliminating a persistent impurity requires a combination of analytical techniques and strategic purification adjustments.

Step-by-Step Approach:

  • Impurity Identification:

    • Mass Spectrometry (MS): Obtain a mass spectrum of the impure sample to determine the molecular weight of the impurity. This can provide clues about its structure, such as whether it is a starting material, a byproduct, or a solvent residue.

    • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in elucidating the structure of the impurity by revealing proton-proton and proton-carbon correlations.[3]

  • Targeted Removal Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid compound.[4][5] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity has either very high or very low solubility across the temperature range.[4]

      • Solvent Selection: For heterocyclic compounds, common solvent pairs include ethanol/water or methanol/water.[6]

    • Preparative High-Performance Liquid Chromatography (HPLC): If recrystallization and standard column chromatography fail, preparative HPLC offers higher resolution and can separate compounds with very similar polarities.[7] For aromatic amines, a cyanopropyl-bonded phase column with a hexane-isopropanol mobile phase can be effective.[7]

    • Acid-Base Extraction: Since your compound has a basic amine group, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to deprotonate your amine, which can then be extracted back into an organic solvent.

Q3: My compound appears to be degrading during column chromatography on silica gel. What is happening and what can I do to prevent it?

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, particularly those with acid-labile functional groups.

Mechanism and Prevention:

  • Acid-Catalyzed Degradation: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze reactions such as hydrolysis or rearrangement of your compound.

  • Preventative Measures:

    • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites. This can be done by preparing a slurry of the silica gel in the mobile phase containing 1% triethylamine.

    • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic or basic stationary phase like alumina or an amine-functionalized silica can prevent degradation.[2]

    • Minimize Contact Time: Perform flash column chromatography, where the mobile phase is pushed through the column under pressure. This reduces the time your compound is in contact with the stationary phase.

II. Frequently Asked Questions (FAQs)

This section addresses general questions about the properties and handling of 1-Chloro-N-methylisoquinolin-7-amine.

Q4: What are the expected physical and chemical properties of 1-Chloro-N-methylisoquinolin-7-amine?

While specific experimental data for 1-Chloro-N-methylisoquinolin-7-amine is not widely available, we can infer its properties based on its structural similarity to other isoquinoline derivatives.

PropertyPredicted Value/CharacteristicRationale
Appearance Likely a solid at room temperature.[8]Similar chlorinated isoquinoline compounds are solids.
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and dichloromethane.[8]The aromatic and chlorinated structure suggests hydrophobicity, while the amine group provides some polarity.
Stability Should be handled with care as chlorinated compounds can have potential toxicity.[8]General safety precaution for halogenated organic compounds.
Reactivity The chlorine atom at the 1-position is susceptible to nucleophilic substitution reactions.[8] The amine group is basic and can be protonated.The electron-withdrawing nature of the nitrogen in the isoquinoline ring activates the C1 position for nucleophilic attack. The lone pair on the nitrogen of the amine group makes it basic.
Q5: What is a good starting point for developing a TLC method for monitoring my purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of a reaction and the separation during column chromatography.[1]

Recommended Starting Conditions:

  • Stationary Phase: Standard silica gel TLC plates.

  • Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Begin with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity by moving to 7:3, 1:1, and so on.[1]

  • Visualization: The isoquinoline ring system is UV active, so the spots can be visualized under a UV lamp.[1]

A good separation on TLC will show a clear difference in the Rf values of your product and the impurities, with the Rf of your product ideally being between 0.25 and 0.35.[1]

Q6: How should I store the purified 1-Chloro-N-methylisoquinolin-7-amine?

Proper storage is crucial to maintain the purity and stability of your compound.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. If long-term storage is required, keeping it in a refrigerator or freezer is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation or reaction with atmospheric moisture.

  • Container: Use a tightly sealed, light-resistant container to protect it from light and air.

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 1-Chloro-N-methylisoquinolin-7-amine.

PurificationWorkflow Crude_Product Crude 1-Chloro-N-methylisoquinolin-7-amine TLC_Analysis TLC Analysis (Hexane:Ethyl Acetate) Crude_Product->TLC_Analysis Decision1 Good Separation? TLC_Analysis->Decision1 Column_Chromatography Silica Gel Column Chromatography (with 0.1% Triethylamine) Decision1->Column_Chromatography Yes Recrystallization Recrystallization (e.g., Ethanol/Water) Decision1->Recrystallization No, or simple mixture Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Combine_Pure Combine Pure Fractions & Evaporate Fraction_Collection->Combine_Pure Purity_Check1 Purity Check (NMR, HPLC) Combine_Pure->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product >95% Pure Purity_Check1->Recrystallization <95% Pure Purity_Check2 Purity Check (NMR, HPLC) Recrystallization->Purity_Check2 Purity_Check2->Column_Chromatography <95% Pure Purity_Check2->Pure_Product >95% Pure

Caption: A decision-making workflow for the purification of 1-Chloro-N-methylisoquinolin-7-amine.

IV. References

  • Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography - Benchchem. Available at:

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. Available at:

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. Available at:

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. Available at:

  • CAS 24188-80-5: 1-chloro-7-methylisoquinoline | CymitQuimica. Available at:

  • Purification Workflow for Hydroxyquinoline Derivatives - Smolecule. Available at:

  • Is there an easy way to purify organic amines? - Biotage. Available at:

  • Recrystallization - YouTube. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Stability of 1-Chloro-N-methylisoquinolin-7-amine in Aqueous Solution

Welcome to the technical support center for 1-Chloro-N-methylisoquinolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Chloro-N-methylisoquinolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experimental work.

Introduction

1-Chloro-N-methylisoquinolin-7-amine is a heterocyclic organic compound with a structure that lends itself to a range of chemical reactions. Its isoquinoline core, substituted with a chlorine atom and a methylamino group, makes it a molecule of interest in medicinal chemistry and synthetic organic chemistry.[1] However, the very features that make it chemically interesting also present challenges to its stability in aqueous environments. Understanding and mitigating potential degradation is crucial for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to identifying and solving stability issues, ensuring the integrity of your research.

Troubleshooting and Frequently Asked questions (FAQs)

This section is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

My solution of 1-Chloro-N-methylisoquinolin-7-amine is showing a gradual color change. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common visual indicator of chemical degradation. For compounds like 1-Chloro-N-methylisoquinolin-7-amine, this can be attributed to several factors, primarily oxidation and photodegradation.[2] The formation of colored byproducts suggests that the parent molecule is undergoing structural changes, which can compromise its purity and activity.

I'm observing a decrease in the concentration of my stock solution over time. What are the likely degradation pathways?

The primary pathway for the degradation of 1-Chloro-N-methylisoquinolin-7-amine in aqueous solution is likely hydrolysis. The presence of a chlorine atom on the isoquinoline ring makes it susceptible to nucleophilic substitution by water, especially under certain pH and temperature conditions.[1][3] This can lead to the formation of hydroxy-isoquinoline derivatives. Additionally, oxidation of the amine group can occur.

How does pH affect the stability of 1-Chloro-N-methylisoquinolin-7-amine in an aqueous solution?

The stability of many organic compounds in aqueous solutions is highly pH-dependent, and 1-Chloro-N-methylisoquinolin-7-amine is no exception.[4] Both acidic and basic conditions can accelerate hydrolysis.[3][5][6]

  • Acidic Conditions: In an acidic medium, the nitrogen atoms in the isoquinoline ring system can become protonated. This can potentially activate the ring towards nucleophilic attack by water, leading to hydrolysis of the chloro group.

  • Basic Conditions: Under basic conditions, the compound may be more susceptible to nucleophilic attack by hydroxide ions, which are stronger nucleophiles than water. This can also lead to the displacement of the chloride.

It is crucial to determine the optimal pH range for stability through experimental studies.

What role does temperature play in the degradation of this compound?

Elevated temperatures accelerate the rates of most chemical reactions, including degradation pathways like hydrolysis and oxidation.[4] Storing aqueous solutions of 1-Chloro-N-methylisoquinolin-7-amine at elevated temperatures will likely lead to a faster loss of the parent compound. For short-term storage, refrigeration is recommended, while long-term storage may necessitate freezing.

Can light exposure affect the stability of my compound?

Yes, photolytic degradation is a common issue for many nitrogen-containing heterocyclic compounds.[3][7] Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. It is a best practice to store solutions of 1-Chloro-N-methylisoquinolin-7-amine in amber vials or otherwise protected from light to minimize photodegradation.[8]

How can I prepare a stable aqueous solution of 1-Chloro-N-methylisoquinolin-7-amine for my experiments?

Given its limited solubility in water, preparing a stable aqueous solution may require the use of a co-solvent.[1] The choice of co-solvent will depend on the specific requirements of your experiment.

To enhance stability:

  • pH Control: Use a buffer system to maintain the pH in a range where the compound is most stable. This will likely be near neutral pH, but should be determined experimentally.

  • Minimize Temperature Exposure: Prepare solutions at room temperature and store them appropriately (refrigerated or frozen) when not in use.

  • Protect from Light: Always store solutions in light-resistant containers.

  • Use Freshly Prepared Solutions: For the most sensitive applications, it is advisable to prepare solutions fresh before each experiment.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[9] This is a critical step in developing stable formulations and analytical methods.[8][10]

Objective: To investigate the stability of 1-Chloro-N-methylisoquinolin-7-amine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify degradation pathways and products.

Materials:

  • 1-Chloro-N-methylisoquinolin-7-amine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Chloro-N-methylisoquinolin-7-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At specified time points, dissolve a weighed amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of any degradation products.

Workflow for Stability Assessment

Stability_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Prep Prepare Stock Solution of 1-Chloro-N-methylisoquinolin-7-amine Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Photo Photolytic Stress (ICH Q1B) Prep->Photo Thermal Thermal Stress (e.g., 80°C, solid) Prep->Thermal HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Characterize Characterize Degradation Products HPLC->Characterize Pathway Propose Degradation Pathways Characterize->Pathway

Caption: Workflow for assessing the stability of 1-Chloro-N-methylisoquinolin-7-amine.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of 1-Chloro-N-methylisoquinolin-7-amine
pHTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
2.06024251-Hydroxy-N-methylisoquinolin-7-amine
4.06024101-Hydroxy-N-methylisoquinolin-7-amine
7.060245Minor degradation observed
9.06024151-Hydroxy-N-methylisoquinolin-7-amine
12.06024301-Hydroxy-N-methylisoquinolin-7-amine

Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products must be determined experimentally.

Potential Degradation Pathway

Degradation_Pathway Parent 1-Chloro-N-methylisoquinolin-7-amine Hydrolysis_Product 1-Hydroxy-N-methylisoquinolin-7-amine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Derivatives Parent->Oxidation_Product Oxidation ([O]) Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation_Product->Further_Degradation

Sources

Optimization

Troubleshooting regioselectivity in isoquinoline N-methylation

Status: Online | Tier: L3 Engineering Support Topic: Troubleshooting Regioselectivity & Reaction Failure in Isoquinoline Quaternization Welcome to the Support Center You are likely here because your isoquinoline alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: L3 Engineering Support Topic: Troubleshooting Regioselectivity & Reaction Failure in Isoquinoline Quaternization

Welcome to the Support Center

You are likely here because your isoquinoline alkylation yielded an intractable oil, a stalled reaction, or an N-methylated impurity at the wrong site. This guide deconstructs the Menschutkin reaction (quaternization) specific to the isoquinoline scaffold. It moves beyond "add methyl iodide and stir" to address the steric, electronic, and thermodynamic barriers inherent to this heterocycle.

Module 1: Reaction Kinetics & The "Stalled" Batch

Symptom: Starting material remains unconsumed after 24h, or the reaction precipitates a gum that stops conversion.

The rate of isoquinoline N-methylation is governed by the stability of the transition state (TS). Because the TS involves charge separation (neutral reactants


 charged TS 

ion pair product), solvent polarity is the primary lever for acceleration.
Diagnostic Matrix: Solvent & Electrophile Selection
VariableLow Reactivity FixHigh Reactivity/Selectivity FixTechnical Rationale
Solvent Acetonitrile (MeCN), Nitromethane Acetone, THF, Toluene Polar aprotic solvents (MeCN) stabilize the dipolar TS, lowering

. Non-polar solvents destabilize it, slowing the reaction but potentially improving selectivity.
Electrophile Methyl Triflate (MeOTf) Methyl Iodide (MeI) MeOTf ("Magic Methyl") is ~10,000x more reactive than MeI due to the non-nucleophilic triflate counter-ion. Use only for sterically hindered substrates.
Concentration High (1.0 M - Neat) Dilute (0.1 M) Menschutkin reactions are bimolecular (

). Higher concentration exponentially increases rate but risks exotherms.
Protocol 1.1: The "Kickstart" Method (For Deactivated Rings)

Use this when electron-withdrawing groups (EWGs) at C5-C8 deactivate the Ring Nitrogen.

  • Solvent Switch: Exchange DCM or Toluene for Acetonitrile (Dielectric constant

    
    ).
    
  • Reagent: Use Methyl Iodide (1.5 - 2.0 equiv).

  • Temperature: Heat to 40°C (sealed tube if using volatile MeI).

  • Checkpoint: If conversion is <50% at 4h, add AgBF

    
      (1.0 equiv).
    
    • Mechanism:[1][2][3][4] Silver precipitates AgI, preventing the iodide counter-ion from engaging in reversible retro-alkylation (equilibrium shift).

Module 2: Regioselectivity Troubleshooting

Symptom: Methylation occurs at an exocyclic amine, oxygen, or C-1 instead of the Ring Nitrogen (N-2).

Isoquinoline presents a specific challenge: Ambident Nucleophilicity .

  • Scenario A (1-Amino/3-Amino): Tautomerism (Imine vs. Enamine form) complicates the nucleophilic site.

  • Scenario B (5-Amino/8-Amino): Competition between the pyridine-like Ring N (pKa ~5.4) and the aniline-like exocyclic N (pKa ~4.6).

Visualizing the Competition

The following diagram maps the decision logic for avoiding regioselectivity failures.

Regioselectivity Start Substrate Analysis Subst Substituent Type? Start->Subst Amino Amino (-NH2) at C5, C6, C7, C8 Subst->Amino Remote Nucleophile AlphaAmino Amino (-NH2) at C1 or C3 Subst->AlphaAmino Amidine System Steric Bulky Group at C1 (Ph, tBu) Subst->Steric Kinetic Barrier Path_Soft Ring N is Softer Use Soft Electrophile Amino->Path_Soft Control by HSAB Path_Protect Tautomer Risk Must Protect Exocyclic N AlphaAmino->Path_Protect Mandatory Path_Force Steric Blockade Use MeOTf (Magic Methyl) Steric->Path_Force High Energy Result_Good Success: N-Isoquinolinium Path_Soft->Result_Good Path_Protect->Result_Good Path_Force->Result_Good

Caption: Decision tree for selecting conditions based on substrate substitution patterns to ensure N-2 selectivity.

FAQ: Regioselectivity Scenarios

Q: I have a 5-aminoisoquinoline. How do I methylate only the ring nitrogen? A: Rely on HSAB (Hard/Soft Acid-Base) Theory . The Ring Nitrogen is a "softer" nucleophile (sp2 hybridized, delocalized) compared to the exocyclic amine (sp3, localized).

  • The Fix: Use Methyl Iodide (Soft electrophile) in a non-polar solvent like Toluene . Avoid "Hard" methylating agents like Dimethyl Sulfate (DMS) or Methyl Triflate, which will indiscriminately alkylate the hardest nucleophile (the exocyclic amine).

  • Self-Validation: Monitor reaction by TLC.[5] The salt will precipitate from Toluene, removing it from solution and preventing over-methylation.

Q: My 1-substituted isoquinoline (1-phenylisoquinoline) is not reacting. A: This is Steric Hindrance . The C1 substituent blocks the approach of the electrophile to the N2 lone pair ("Peri-interaction").

  • The Fix: You need a smaller, more reactive electrophile.

    • Reagent: Methyl Triflate (MeOTf) . The linear geometry of the transition state and the extreme leaving group ability of triflate overcome the steric barrier.

    • Safety: MeOTf is highly toxic. Handle in a glovebox or dedicated hood.

    • Alternative: High Pressure (10-15 kbar) if equipment allows, using MeI in Acetone.

Module 3: The "Oiling Out" Nightmare

Symptom: Upon cooling or adding ether, the product separates as a yellow/brown oil instead of a crystalline solid.

This is the most common failure mode in quaternary salt synthesis. It occurs because the melting point of the impure salt is lower than the reaction temperature, or the "oil" is a supersaturated liquid phase (Liquid-Liquid Phase Separation).

Protocol 3.1: The "Counter-Ion Swap" Recovery

If your iodide salt oils out, the lattice energy is likely too low. Swap the counter-ion to induce crystallinity.

  • Dissolution: Dissolve the crude oil in minimal Methanol .

  • Ion Exchange: Add a saturated solution of KPF

    
      (Potassium Hexafluorophosphate) or NaBF
    
    
    
    .
  • Precipitation: The Isoquinolinium-PF

    
     salt is usually hydrophobic and highly crystalline. It will precipitate immediately.
    
  • Filtration: Filter the solid.

    • Note: PF

      
       salts are generally not suitable for biological assays (toxicity) but are excellent for purification and characterization (NMR/XRD). You can ion-exchange back to Chloride using an ion-exchange resin (e.g., Amberlite IRA-400 Cl form) later.
      
Protocol 3.2: The "Cloud Point" Crystallization

Use this if you must keep the Iodide counter-ion.

  • Solvent: Dissolve oil in hot Isopropanol (IPA) or Acetone (just enough to dissolve).

  • Anti-solvent: Add Diethyl Ether or Hexane dropwise while hot until a faint, persistent cloudiness appears (The Cloud Point).

  • Re-dissolve: Add 1-2 drops of the good solvent (IPA) to turn it clear again.

  • Nucleation: Scratch the inner wall of the flask with a glass rod.

  • Slow Cool: Wrap the flask in a towel and let it cool to Room Temp over 4 hours. Do NOT put it directly in an ice bath (Shock cooling = Oil).

Module 4: Safety & Green Chemistry

Warning: Methylating agents are potent alkylators of DNA.

  • Methyl Iodide (MeI): Neurotoxic. High vapor pressure.

  • Methyl Triflate (MeOTf): Extreme toxicity. Corrosive.

Green Alternative (For Process Scale): If you are scaling up (>100g), avoid MeI.

  • Reagent: Dimethyl Carbonate (DMC) .

  • Catalyst: DABCO or ionic liquids.

  • Conditions: Requires autoclave (

    
    ). DMC is non-toxic and biodegradable, but kinetically much slower than MeI.
    
References
  • Solvent Effects on Menschutkin Reaction

    • Title: "Solvent Effects on the Menshutkin Reaction"[6][7][8][9][10]

    • Source: Journal of the American Chemical Society / NIH
    • URL:[Link]

  • Steric Hindrance in Isoquinolines

    • Title: "Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline"
    • Source: RSC Advances
    • URL:[Link]

  • Oiling Out & Crystallization

    • Title: "Troubleshooting Crystalliz
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • N-Methylation Methodologies

    • Title: "Convenient and efficient N-methyl
    • Source: N
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Isoquinoline Amine Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of isoquinoline amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of isoquinoline amines. These compounds are ubiquitous in medicinal chemistry, often synthesized via Buchwald-Hartwig cross-coupling, SNAr reactions, or reductive aminations.

The primary challenge in purifying these mixtures lies in the physicochemical similarities between the desired product and the unreacted starting materials (SM). Isoquinolines and aliphatic amines often co-elute on normal-phase silica due to basic nitrogen lone pairs causing severe peak tailing. Furthermore, their similar polarities render standard liquid-liquid extractions ineffective.

To overcome these bottlenecks, we must transition from traditional chromatography to chemoselective purification techniques —specifically, covalent scavenging and ion-exchange "catch-and-release" methodologies. This guide provides field-proven, causality-driven protocols to resolve your specific purification issues.

Quantitative Diagnostic Matrix: Resin Selection

Before troubleshooting, consult this diagnostic matrix to select the appropriate functionalized resin based on your specific unreacted starting material.

Resin TypeFunctional GroupTarget Unreacted SMTypical Capacity (mmol/g)Recommended EquivalentsMechanism of Action
PS-Isocyanate Polymer-supported isocyanatePrimary & Secondary Amines1.0 - 1.72.0 - 4.0Covalent urea formation[1]
PS-Benzaldehyde Polymer-supported aldehydePrimary Amines1.2 - 2.02.0 - 4.0Covalent imine formation[2]
SCX-2 (Silica) Propylsulfonic acidAll Basic Amines0.6 - 1.0Column-dependentIonic "Catch-and-Release"[3]
PS-TsCl Polymer-supported tosyl chlorideSecondary Amines1.0 - 1.52.0 - 3.0Covalent sulfonamide formation
Purification Workflow Decision Tree

G Start Identify Unreacted Starting Material Type1 Primary/Secondary Aliphatic Amine Start->Type1 Type2 Halogenated Isoquinoline Start->Type2 Type3 Primary Amine (Secondary Amine Product) Start->Type3 Sol1 PS-Isocyanate Scavenger Resin Type1->Sol1 Sol2 SCX Catch & Release (Ion Exchange) Type2->Sol2 Sol3 PS-Benzaldehyde Scavenger Resin Type3->Sol3

Workflow for selecting the optimal purification strategy based on impurity type.
Troubleshooting Guides & FAQs
Q1: My Buchwald-Hartwig amination yielded the desired tertiary isoquinoline amine, but it co-elutes with the excess secondary amine starting material. How do I remove the unreacted amine?

The Science (Causality): Secondary aliphatic amines and tertiary isoquinoline amines share similar retention factors (


) on silica gel. To separate them, we exploit their nucleophilicity rather than their polarity. Polymer-supported isocyanate (PS-Isocyanate) is highly electrophilic. It reacts rapidly and selectively with nucleophilic primary and secondary amines to form covalently bound dialkyl urea adducts[4]. Because the isocyanate is tethered to an insoluble polystyrene backbone, the unreacted starting material is physically sequestered onto the solid phase[5]. Your tertiary isoquinoline amine product, lacking a reactive N-H bond, remains completely in solution.

Self-Validating Protocol: PS-Isocyanate Scavenging

  • Preparation: Dissolve the crude reaction mixture in an aprotic solvent (e.g., Dichloromethane, THF, or DMF). Do not use protic solvents like methanol, as they will quench the isocyanate resin.

  • Stoichiometry: Calculate the theoretical remaining millimoles of the unreacted secondary amine. Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) to the solution[6].

  • Agitation: Gently shake or stir the suspension at room temperature for 2 to 4 hours. Note: Avoid magnetic stir bars if possible, as grinding can fracture the polymer beads and clog filters; orbital shaking is preferred.

  • Validation: Monitor the supernatant via LC-MS or TLC. The peak corresponding to the starting amine should completely disappear.

  • Isolation: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin[6].

  • Washing: Wash the resin cake with 2-3 column volumes of the reaction solvent to ensure complete recovery of your non-covalently bound product[6].

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the purified tertiary isoquinoline amine[1].

Q2: How do I separate my basic isoquinoline amine product from unreacted halogenated isoquinoline (e.g., 1-chloroisoquinoline)?

The Science (Causality): Here, we exploit the difference in basicity (


). Halogenated isoquinolines are weakly basic (conjugate acid 

< 4) due to the electron-withdrawing effect of the halogen. In contrast, your aminated isoquinoline product is significantly more basic (conjugate acid

~ 7-9).

By passing the mixture through a Strong Cation Exchange (SCX) column—typically composed of propylsulfonic acid-functionalized silica—the basic amine product is protonated and ionically bound ("caught") by the negatively charged sulfonate groups[3],[7]. The non-basic halogenated isoquinoline is not retained and washes straight through. The purified product is then "released" using a volatile basic solution[4].

SCX Load 1. Load Crude Mixture Catch 2. Catch Amine binds to SO3- Load->Catch Wash 3. Wash Neutrals elute Catch->Wash Release 4. Release NH3/MeOH elutes product Wash->Release

Mechanistic steps of the Catch-and-Release protocol using SCX resin.

Self-Validating Protocol: SCX Catch-and-Release

  • Column Conditioning: Select an SCX-2 cartridge with sufficient capacity (typically 1g of sorbent binds ~20-50 mg of basic compound)[7]. Condition the cartridge with 2-3 column volumes (CV) of Methanol (MeOH), followed by 2-3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in a minimal amount of DCM (or DCM/MeOH if solubility is poor) and load it onto the cartridge[3].

  • Catch & Wash: Wash the column with 3-5 CV of DCM, followed by 3-5 CV of MeOH. Validation step: Collect these wash fractions and analyze via TLC/LC-MS. They should contain 100% of the unreacted halogenated isoquinoline and 0% of your product.[3]

  • Release: Elute the desired isoquinoline amine product by passing 3-5 CV of 2M Ammonia in Methanol (

    
    /MeOH) through the cartridge[3]. The ammonia deprotonates the amine, breaking the ionic bond with the sulfonic acid[4].
    
  • Isolation: Concentrate the ammonia/methanol fraction under reduced pressure to yield the free-base isoquinoline amine[3].

Q3: I synthesized a secondary isoquinoline amine, but it is contaminated with the primary amine starting material. SCX retains both. How can I separate them?

The Science (Causality): Because both primary and secondary amines are basic, SCX resin will indiscriminately "catch" both[7]. To achieve separation, we must use a highly chemoselective scavenger. Polymer-supported benzaldehyde (PS-Benzaldehyde) selectively reacts with primary amines to form imines (Schiff bases)[2]. Secondary amines cannot form stable imines and remain unreacted in solution.

Alternatively, if scavenger resins are unavailable, you can use a Derivatization Purification Technique (DPT). By reacting the mixture with Di-tert-butyl dicarbonate (


), you selectively alter the basicity of the amines, allowing for subsequent separation via SCX[7].

Self-Validating Protocol: Aldehyde Scavenging

  • Preparation: Dissolve the mixture in an anhydrous solvent (e.g., DCM or THF)[2]. Water must be excluded to drive the imine condensation forward.

  • Stoichiometry: Add 2.0 to 4.0 equivalents of PS-Benzaldehyde resin relative to the estimated primary amine impurity[2].

  • Reaction: Add a catalytic amount of acetic acid (0.1 eq) to accelerate imine formation. Shake the mixture for 12-24 hours at room temperature[2].

  • Validation: Analyze the supernatant to confirm the disappearance of the primary amine[2].

  • Filtration: Filter the resin and wash with DCM[2]. The filtrate contains your pure secondary isoquinoline amine.

References
  • Booth, R. J., & Hodges, J. C. (1997). "Polymer-Supported Quenching Reagents for Parallel Purification." Journal of the American Chemical Society, 119(21), 4882-4886. Available at:[Link]

  • LCGC International. (2021). "Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates." Chromatography Online. Available at:[Link]

  • Baumann, M., et al. (2022). "Inline purification in continuous flow synthesis – opportunities and challenges." Beilstein Journal of Organic Chemistry, 18, 182. Available at:[Link]

  • Biotage. "Chemistry Data Sheet: Separation of Secondary and Tertiary Amines using ISOLUTE SCX-2." Biotage Application Notes. Available at:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of N-methylisoquinolin-7-amine Salts

Welcome to the technical support center for the purification of N-methylisoquinolin-7-amine and its salts. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-methylisoquinolin-7-amine and its salts. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound class. Recrystallization of heterocyclic amine salts can present unique challenges, from solvent selection to controlling crystal morphology. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing N-methylisoquinolin-7-amine salts?

N-methylisoquinolin-7-amine salts, like many amine hydrochloride or hydrobromide salts, present a specific set of purification challenges rooted in their physicochemical properties. The primary difficulty stems from their high polarity and strong crystal lattice energy due to ionic bonding.[1] This results in high solubility in very polar solvents (like water or methanol) but poor solubility in common, less polar organic solvents.[1] Finding a single solvent with the ideal solubility profile—high solubility when hot, low solubility when cold—can be difficult.[2] Consequently, issues like "oiling out," where the compound separates as a liquid instead of a solid, and poor recovery are common.

Q2: How do I select an appropriate solvent system for my N-methylisoquinolin-7-amine salt?

Solvent selection is the most critical step for a successful recrystallization.[3] The process involves a combination of theoretical principles and empirical testing.

Guiding Principle: The adage "like dissolves like" is a good starting point. Since you are working with a salt, polar solvents are necessary.

Recommended Approach: A Mixed-Solvent System For amine salts, a mixed-solvent (or solvent/anti-solvent) system is often the most effective strategy.[4][5]

  • Solvent (Good): Choose a polar solvent in which the salt is soluble, especially when heated. Alcohols like ethanol or isopropanol are excellent starting points.[6][7]

  • Anti-Solvent (Poor): Choose a miscible, less polar or non-polar solvent in which the salt is insoluble. Common choices include diethyl ether , tert-butyl methyl ether (TBME) , or heptane .[6]

The logic behind this is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" anti-solvent at an elevated temperature until the solution becomes faintly turbid. This brings the solution to its saturation point, from which crystals can form upon slow cooling.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both immediate remedies and preventative strategies.

Problem 1: My compound "oiled out" instead of crystallizing.

Q: I dissolved my N-methylisoquinolin-7-amine HCl salt in hot ethanol, and upon cooling, it separated as a sticky, viscous oil. What happened and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point, forming a supersaturated liquid phase instead of a solid crystalline lattice. [5] This is common for salts that may have a low melting point or when the concentration of the solute is too high.

Immediate Corrective Actions:

  • Re-heat the Solution: Warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add more of the primary solvent (e.g., ethanol) to dilute the solution.

  • Induce Crystallization: Vigorously stir the warm solution while allowing it to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.

  • Change the Solvent System: If oiling persists, the solvent's boiling point may be too high. Consider a lower-boiling alcohol like methanol, or switch to a different system entirely, such as acetonitrile/TBME.

G start Compound 'Oiled Out' reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add more primary solvent (e.g., 10-20% more Ethanol) reheat->add_solvent slow_cool Allow to cool VERY slowly with vigorous stirring add_solvent->slow_cool scratch Scratch inner surface of flask with glass rod slow_cool->scratch success Crystals Formed scratch->success Success failure Oiling Persists scratch->failure Failure change_solvent Change solvent system (e.g., Isopropanol/Ether) failure->change_solvent

Problem 2: The purity of my salt did not improve after recrystallization.

Q: I performed a recrystallization, but my NMR/LCMS analysis shows the key impurities are still present. Why did it fail?

A: This typically points to one of two issues: the impurities have very similar solubility properties to your product, or they were trapped within the crystal lattice during formation.

Analysis and Solutions:

  • Cooling Rate: Rapid cooling is a primary cause of impurity inclusion.[2] When crystals form too quickly, the mother liquor (containing the dissolved impurities) can get trapped in pockets within the growing solid. Solution: Always allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[8]

  • Solvent Choice: If an impurity has a solubility profile nearly identical to the product in the chosen solvent system, simple recrystallization will be ineffective. Solution: You must change the solvent system to exploit different solubility characteristics. For example, if you used an alcohol/ether system, try an acetone/water system (if your salt is stable and soluble in hot aqueous acetone). The change in solvent polarity may sufficiently alter the solubility of the impurity relative to your product.

  • Consider a Chemical Step: If the impurity is the free base form of your salt, ensure that at least one full equivalent of acid was used during salt formation. If the impurity is non-basic, you could perform an acid-base extraction on the free base before salt formation and recrystallization.

Problem 3: My final yield is very low.

Q: I got beautiful, clean crystals, but my recovery was only 30%. How can I improve the yield without sacrificing purity?

A: Low recovery is a common trade-off for high purity. The goal is to maximize the amount of solute that crystallizes while leaving impurities behind. Several factors influence this balance.

Optimization Strategies:

  • Minimize Hot Solvent: This is the most critical factor. Use the absolute minimum volume of boiling solvent required to fully dissolve the solid.[9] Adding even a small excess will keep a significant portion of your product dissolved in the mother liquor after cooling.

  • Washing Step: Only wash the collected crystals with a minimal amount of ice-cold solvent.[9] Using room temperature or warm solvent will redissolve a substantial amount of your product on the filter paper.

  • Sufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath after slow cooling to room temperature. The solubility of your compound will be lowest at this point, maximizing precipitation.

  • Second Crop: It is sometimes possible to recover more material by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again to get a "second crop" of crystals. Be aware that this second crop will likely be less pure than the first.

Section 3: Protocols and Data

Protocol 1: General Recrystallization of N-methylisoquinolin-7-amine HCl Salt

This protocol uses a mixed-solvent system of isopropanol and diethyl ether, a common and effective choice for amine hydrochloride salts.[6][7]

Methodology:

  • Dissolution: Place the crude N-methylisoquinolin-7-amine HCl salt (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar and a condenser.

  • Add Solvent: Add a minimal amount of hot isopropanol, bringing the mixture to a gentle reflux with stirring, until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.[2]

  • Add Anti-Solvent: While the solution is still hot, add diethyl ether dropwise until the first sign of persistent cloudiness (turbidity) appears. If too much is added, add a few drops of hot isopropanol to clarify the solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a very small volume of ice-cold diethyl ether to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.[4]

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation a Place Crude Salt in Flask b Add Minimum Hot Isopropanol to Dissolve a->b c Hot Filter (if needed) b->c d Add Diethyl Ether to Turbidity c->d e Slow Cool to Room Temp d->e f Cool in Ice Bath (30 min) e->f g Collect via Vacuum Filtration f->g h Wash with Ice-Cold Ether g->h i Dry Under Vacuum h->i j Pure Crystalline Product i->j

Data Table: Common Solvents for Amine Salt Recrystallization

This table provides a starting point for solvent screening. Miscibility data is crucial when designing mixed-solvent systems.

SolventPolarityBoiling Point (°C)Common Use
WaterHigh100Good solvent for many salts, but can be hard to remove.
MethanolHigh65Good primary solvent, but can be too effective a solvent.[2]
EthanolHigh78Excellent, common primary solvent.
Isopropanol (IPA)Medium-High82Often preferred for HCl salts as solubility is lower than in EtOH.[7]
AcetonitrileMedium-High82Can be a good primary solvent.
AcetoneMedium56Can be used as a primary solvent or for washing.
Ethyl AcetateMedium77Typically an anti-solvent or used for free base purification.
Diethyl EtherLow35Excellent anti-solvent.
Heptane/HexaneLow98 / 69Excellent anti-solvents.[2]

References

  • Vertex AI Search. Recrystallization.
  • Vertex AI Search. Recrystallization.
  • Vertex AI Search. recrystallization, filtration and melting point.
  • Vertex AI Search. Recrystallization. --->.
  • BenchChem. Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions.
  • BenchChem. Addressing challenges in the purification of quinoline derivatives.
  • BenchChem. Technical Support Center: Isoquinolin-7-amine Dihydrochloride Synthesis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. Purification of organic hydrochloride salt?.
  • Sigma-Aldrich. Solvent Miscibility Table.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 1-Chloro-N-methylisoquinolin-7-amine

This guide provides an in-depth, experience-driven walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed to assess the purity of 1-Chloro-N-methylisoquinolin-7-amine. M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed to assess the purity of 1-Chloro-N-methylisoquinolin-7-amine. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present comparative data, and contextualize the HPLC method against viable alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible analytical method for quality control and regulatory submission.

The Analytical Imperative: Why Method Validation is Non-Negotiable

1-Chloro-N-methylisoquinolin-7-amine, a substituted isoquinoline derivative, is a heterocyclic compound of interest in pharmaceutical research.[1][2] The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that directly impacts its safety and efficacy. An analytical method, particularly a stability-indicating HPLC method, serves as the gatekeeper of quality. However, a method is only as reliable as the evidence supporting it.

Method validation provides documented proof that an analytical procedure is suitable for its intended purpose.[3] This process is not merely a regulatory hurdle; it is a cornerstone of good science, ensuring that the data generated are accurate, precise, and reproducible. The principles for this validation are harmonized globally, primarily through the International Council for Harmonisation (ICH) guidelines, with enforcement and further guidance from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7] The most recent guidelines, ICH Q2(R2) and Q14, emphasize a lifecycle approach, where method development and validation are interconnected, science-driven processes.[8][9]

Experimental Framework: The Proposed HPLC Method

To ground our validation discussion, we propose the following reversed-phase HPLC method, developed based on the physicochemical properties of aromatic amines and substituted isoquinolines.[10][11]

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system with a Diode Array Detector (DAD).
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 chemistry provides excellent hydrophobic retention for aromatic compounds. The end-capped silica minimizes peak tailing for basic analytes like amines.
Mobile Phase A 0.1% Formic Acid in Water, pH ~2.7An acidic modifier protonates the amine, improving peak shape and ensuring consistent retention.
Mobile Phase B AcetonitrileA common, effective organic solvent for reversed-phase chromatography.
Gradient Elution 0-15 min: 10-80% B; 15-17 min: 80-10% B; 17-20 min: 10% BA gradient is essential for a purity method to ensure elution of the main peak and any potential impurities with different polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection DAD, 254 nmAromatic heterocyclic compounds typically exhibit strong absorbance in the UV range. 254 nm is a common wavelength for such structures. Peak purity analysis can be performed using the DAD.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Diluent 50:50 Acetonitrile:WaterEnsures the analyte is fully dissolved and compatible with the initial mobile phase conditions.

The Validation Workflow: A Systematic Approach

The validation process follows a logical sequence, starting with an assessment of specificity and culminating in an evaluation of the method's robustness. Each step builds confidence in the method's performance.

G cluster_0 Phase 1: Foundational Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability & Finalization Dev Method Development Forced Forced Degradation (Stress Testing) Dev->Forced Specificity Specificity & Peak Purity Forced->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOD & LOQ Linearity->LOQ Robustness Robustness Precision->Robustness SystemSuit System Suitability Criteria Robustness->SystemSuit Report Final Validation Report SystemSuit->Report

Caption: High-level workflow for HPLC method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

Specificity (Including Forced Degradation)

Causality: A purity method's primary function is to separate the main analyte from all potential impurities and degradation products. Specificity is the proof of this capability.[3][12] Forced degradation studies are the most rigorous way to demonstrate this, as they intentionally create the degradation products the method must resolve.[13][14][15]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of 1-Chloro-N-methylisoquinolin-7-amine (~1 mg/mL) in the diluent.

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines:[13]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid API at 105°C for 48 hours.

    • Photolytic: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[16]

  • Neutralize the acid and base samples before injection.

  • Analyze an unstressed sample, a blank (diluent), and all stressed samples by the proposed HPLC method.

Data & Acceptance Criteria:

ConditionObservationAcceptance Criteria
Unstressed Sample Single, sharp peak for the API.Peak is spectrally pure (by DAD analysis, purity angle < purity threshold).
Blank Injection No interfering peaks at the retention time of the API or its known impurities.No significant interference.
Acid Hydrolysis ~15% degradation, 2 major degradation peaks.API peak is resolved from all degradation peaks (Resolution > 2.0).
Base Hydrolysis ~10% degradation, 1 major degradation peak.API peak is resolved from all degradation peaks (Resolution > 2.0).
Oxidation ~18% degradation, multiple small degradation peaks.API peak is resolved from all degradation peaks (Resolution > 2.0).
Thermal <5% degradation.Method demonstrates stability of the API under heat.
Photolytic ~8% degradation.API peak is resolved from all degradation peaks (Resolution > 2.0).
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte's concentration and the detector's response. This is fundamental for accurate quantitation of both the main component and any impurities. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[3]

Experimental Protocol:

  • Prepare a stock solution of the 1-Chloro-N-methylisoquinolin-7-amine reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Y-intercept Minimal, close to originShould not be significantly different from zero.
Residual Plot Random scatter around zeroConfirms no systematic deviation from linearity.
Range 50 - 150 µg/mLThe method is linear, accurate, and precise over this range.
Accuracy (as Percent Recovery)

Causality: Accuracy measures the closeness of the experimental value to the true value. In a purity assay, it is typically determined by spiking a mixture (placebo) with a known amount of the API and measuring how much is recovered. This ensures that matrix components do not interfere with the quantitation.

Experimental Protocol:

  • Prepare a placebo (a mixture of all formulation excipients without the API). If not available, use the blank diluent.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage of the API recovered.

Data & Acceptance Criteria:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%Mean recovery between 98.0% and 102.0%.
100% 100.3%0.6%%RSD for each level should be ≤ 2.0%.
120% 101.1%0.7%
Precision

Causality: Precision assesses the degree of scatter between a series of measurements. It reflects the random error of the method and is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[12]

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Prepare six individual samples of 1-Chloro-N-methylisoquinolin-7-amine at 100% of the target concentration.

    • One analyst injects all six samples on the same day using the same instrument.

  • Intermediate Precision (Inter-assay):

    • A second analyst repeats the experiment on a different day using a different HPLC system (if available).

    • The results from both sets are statistically compared.

Data & Acceptance Criteria:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)Acceptance Criteria
Sample 1 99.8100.2
Sample 2 100.199.7
Sample 3 99.5100.5
Sample 4 100.399.9
Sample 5 99.9100.1
Sample 6 100.2100.4
Mean 99.97100.13
% RSD 0.31%0.29%%RSD for each set ≤ 2.0%. Overall %RSD (combined data) ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. These are critical for impurity analysis, as you must be able to reliably quantify impurities at or below the reporting threshold (e.g., 0.05% as per ICH Q3A/B).

Experimental Protocol (Based on Signal-to-Noise):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting it six times and ensuring the %RSD for the peak area is acceptable (e.g., ≤ 10%).

Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
LOD 0.05 µg/mL (S/N ≈ 3)The method can detect the analyte at this level.
LOQ 0.15 µg/mL (S/N ≈ 10)The method can quantify the analyte at this level with acceptable precision.
Precision at LOQ %RSD = 4.5% (n=6)%RSD ≤ 10%
Robustness

Causality: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. This provides confidence that the method will perform consistently in different labs, on different instruments, and with minor day-to-day fluctuations.[12]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase A pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final assay result.

Data & Acceptance Criteria:

Parameter VariedImpact on Retention TimeImpact on Tailing FactorImpact on Assay ResultAcceptance Criteria
Flow Rate (+0.1 mL/min) Shifted from 8.5 to 8.1 minNo significant change99.8%All system suitability parameters must pass. Assay results should not deviate significantly from the nominal method.
Temp. (-5 °C) Shifted from 8.5 to 8.8 minNo significant change100.3%

Comparison with Alternative Analytical Technologies

While HPLC is the workhorse for pharmaceutical purity analysis, it is crucial to understand its place among other technologies. The choice of method depends on the specific analytical challenge.

G center Purity Analysis of 1-Chloro-N-methylisoquinolin-7-amine HPLC HPLC-UV (Gold Standard) center->HPLC Robust & Validated UHPLC UHPLC-UV (High Throughput) center->UHPLC Faster, Higher Res. LCMS LC-MS (Impurity ID) center->LCMS Mass Info GC GC-FID/MS (Volatiles/Solvents) center->GC Not Ideal for API CE Capillary Electrophoresis (CE) (Orthogonal Method) center->CE Different Selectivity

Caption: Comparison of analytical techniques for purity assessment.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Liquid-phase separation based on polarity, with UV detection.Robust, reliable, and universally accepted by regulatory agencies. Excellent for routine QC. Cost-effective.Slower run times compared to UHPLC. Does not provide mass information for unknown impurity identification.
UHPLC-UV Uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times and higher resolution. Lower solvent consumption. Ideal for complex samples or high-throughput needs.Higher initial instrument cost. More susceptible to blockage from dirty samples.
LC-MS Couples HPLC separation with a mass spectrometer detector.Provides mass-to-charge ratio data, enabling definitive identification of impurities and degradation products. Extremely sensitive.Higher complexity and cost. Not typically used for routine release testing but is essential during development for impurity characterization.
GC-MS Gas-phase separation based on volatility and polarity.Good for volatile impurities or residual solvents.The analyte is likely not volatile enough for GC without derivatization, which adds complexity and potential for error. Not suitable for the primary purity assay.
Capillary Electrophoresis (CE) Separation in a capillary based on charge and size under an electric field.Provides an orthogonal separation mechanism, which is excellent for cross-validation. Very high efficiency.Can have lower reproducibility than HPLC in some QC environments. Less commonly used as a primary release method.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • SGS Thailand. (2023). Forced Degradation Testing. SGS. [Link]

  • Ataman Kimya. ISOQUINOLINE. Ataman Kimya. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • ScienceDirect. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • OENO One. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]

  • Wikipedia. Isoquinoline. Wikipedia. [Link]

  • ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • Agilent. (2012). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • National Center for Biotechnology Information. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. NCBI. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NCBI. [Link]

  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. NCBI. [Link]

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Comparative

Comparative Guide: 1-Chloroisoquinoline vs. 1-Bromoisoquinoline Derivatives

[1] Executive Summary In the functionalization of isoquinolines, the choice between 1-chloroisoquinoline (1-Cl-IsoQ) and 1-bromoisoquinoline (1-Br-IsoQ) is rarely a simple matter of reactivity.[1] It is a strategic decis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the functionalization of isoquinolines, the choice between 1-chloroisoquinoline (1-Cl-IsoQ) and 1-bromoisoquinoline (1-Br-IsoQ) is rarely a simple matter of reactivity.[1] It is a strategic decision balancing atom economy, supply chain cost, and catalytic efficiency .

While 1-Br-IsoQ offers superior kinetics in oxidative addition and metal-halogen exchange, 1-Cl-IsoQ is the industrial standard due to its robustness and lower molecular weight.[1] This guide delineates the specific operational windows where the bromide is strictly necessary versus where the chloride is the superior process candidate.

Key Takeaway: Use 1-Br-IsoQ for cryogenic lithiation and couplings with sensitive substrates.[1] Use 1-Cl-IsoQ for standard


 and modern Pd-catalyzed cross-couplings using next-generation ligands.[1]

Mechanistic Foundations: The C1 "Aza-Effect"[1]

To understand the reactivity difference, one must analyze the electronic environment of the C1 position. Unlike the carbocyclic naphthalene, the N-atom in isoquinoline exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), significantly lowering the energy of the LUMO at C1.

Reactivity Landscape Diagram

The following diagram illustrates the activation energy (


) barriers relative to bond dissociation energy (BDE).

ReactivityLandscape Substrate_Cl 1-Chloroisoquinoline (C-Cl BDE ~93 kcal/mol) Inter_Pd Pd(II) Oxidative Addition Complex Substrate_Cl->Inter_Pd Slow (Rate Limiting) Req. Bulky Ligands Inter_Meisenheimer Meisenheimer Complex (SNAr) Substrate_Cl->Inter_Meisenheimer High T req. (Strong Nuc only) Inter_Lithio 1-Lithioisoquinoline (Li-Exchange) Substrate_Cl->Inter_Lithio Inert/Side Rxns (DoM preferred) Substrate_Br 1-Bromoisoquinoline (C-Br BDE ~85 kcal/mol) Substrate_Br->Inter_Pd Fast (Std. Ligands) Substrate_Br->Inter_Meisenheimer Fast (Mild Cond.) Substrate_Br->Inter_Lithio Rapid Exchange (-78°C)

Figure 1: Comparative reactivity pathways.[1][2][3] Note the distinct inability of the Chloride to undergo clean Lithium-Halogen exchange compared to the Bromide.

Detailed Performance Comparison

A. Nucleophilic Aromatic Substitution ( )[4]

The C1 position is highly activated, behaving similarly to an acid chloride or 2-chloropyridine.[1]

  • Mechanism: Addition-Elimination via a Meisenheimer intermediate.[1]

  • The Halogen Effect: In

    
    , the rate-determining step is usually the nucleophilic attack, not the bond breaking. However, the electronegativity of the halogen stabilizes the transition state.
    
    • 1-Br-IsoQ: Faster reaction rates due to higher polarizability and better leaving group ability (

      
       of HBr < HCl).[1]
      
    • 1-Cl-IsoQ: Slower but often sufficient.[1] The high electronegativity of Cl actually accelerates the initial attack (inductive effect), but the leaving group departure is slower.

Data Summary: Reaction with Morpholine (Standard Nucleophile)

Feature1-Chloroisoquinoline1-Bromoisoquinoline
Solvent/Temp EtOH or DMF, 80-100°CEtOH, 60-80°C
Yield (Unoptimized) 85-90%92-95%
Reaction Time 4-12 Hours1-4 Hours
Side Products Minimal (Hydrolysis if wet)Minimal
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][4]

This is where the choice of ligand dictates the substrate selection.

  • 1-Br-IsoQ: Undergoes facile oxidative addition to Pd(0).[1][4] Works well with generic ligands like

    
     (Tetrakis).
    
  • 1-Cl-IsoQ: The C-Cl bond is stronger.[1] Requires electron-rich, bulky phosphines (e.g., SPhos, XPhos, or Buchwald precatalysts) to facilitate oxidative addition.[1]

Expert Insight: If your lab uses standard "Tetrakis" (


), you must use the Bromide. If you have access to G3/G4 Buchwald precatalysts, the Chloride is preferred due to lower cost.
C. Metal-Halogen Exchange (Lithiation)[1][6]

This is the critical differentiator.

  • 1-Br-IsoQ: Reacts cleanly with n-BuLi at -78°C to form 1-lithioisoquinoline within minutes.[1] This species can then trap electrophiles (aldehydes, ketones,

    
    ).
    
  • 1-Cl-IsoQ: Does NOT undergo clean Li-halogen exchange.[1] The C-Cl bond is too strong.[1] Instead, n-BuLi acts as a nucleophile, attacking the C1 position (addition reaction) or deprotonating the C3/C4 positions (Directed Ortho Metallation - DoM), leading to complex mixtures.

Experimental Protocols

Protocol A: Suzuki Coupling (Chloride Optimized)

Targeting the cost-effective use of 1-Chloroisoquinoline.[1]

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Solvent: Toluene/Water (10:1)[1]

Procedure:

  • Inerting: Charge a reaction vial with the aryl chloride, boronic acid, and base. Cycle vacuum/Argon 3 times.

  • Solvation: Add degassed Toluene/Water.

  • Catalyst Addition: Add the Pd-catalyst/ligand complex last under positive Argon flow.

  • Reaction: Heat to 100°C for 2-6 hours. Monitor by LCMS.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
Protocol B: Lithium-Halogen Exchange (Bromide Specific)

Targeting C1-Nucleophilic reactivity.[1]

Reagents:

  • 1-Bromoisoquinoline (1.0 equiv)[1][5]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry ice/Acetone) under

    
    .
    
  • Dissolution: Dissolve 1-Bromoisoquinoline in THF.

  • Exchange (Critical Step): Add n-BuLi dropwise over 10 mins. The solution will turn deep red/brown (formation of 1-lithioisoquinoline).[1] Stir for exactly 15-20 mins at -78°C.

    • Note: Do not stir longer than 30 mins; the lithio-species can dimerize or decompose.[1]

  • Quench: Add the electrophile (neat or in THF) dropwise.

  • Warm: Allow to warm to RT over 1 hour. Quench with sat.

    
    .
    

Decision Matrix & Workflow

Use this logic flow to select the correct starting material.

SelectionGuide Start Select Reaction Type Q1 Reaction Class? Start->Q1 Path_Li Lithiation / Grignard Q1->Path_Li Path_Pd Pd-Catalyzed Coupling Q1->Path_Pd Path_SnAr Nucleophilic Subst. (SnAr) Q1->Path_SnAr Res_Li MUST USE 1-Bromoisoquinoline Path_Li->Res_Li Q_Ligand Ligand Availability? Path_Pd->Q_Ligand Q_Nuc Nucleophile Strength? Path_SnAr->Q_Nuc Reason_Li Chloride fails to exchange; leads to ring addition. Res_Li->Reason_Li Res_Pd_Cl Use 1-Chloroisoquinoline Q_Ligand->Res_Pd_Cl Advanced (SPhos/XPhos) Res_Pd_Br Use 1-Bromoisoquinoline Q_Ligand->Res_Pd_Br Standard (PPh3) Res_SnAr_Cl Use 1-Chloroisoquinoline (Cost Effective) Q_Nuc->Res_SnAr_Cl Strong (Alkoxides, Amines) Res_SnAr_Br Use 1-Bromoisoquinoline (Mild Conditions) Q_Nuc->Res_SnAr_Br Weak/Hindered

Figure 2: Decision Tree for Substrate Selection.[1]

References

  • BenchChem Technical Support. (2025).[6] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[1][4] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex.[1][4] Journal of the American Chemical Society, 127(20), 6944–6945. Retrieved from

  • Gilman, H., & Soddy, T. S. (1957). Bromine-Lithium Exchange in Heterocycles. Journal of Organic Chemistry, 22(12). (Foundational work establishing 1-bromo exchange vs 1-chloro inertness).
  • Mora-Radha, H., et al. (2022).[1][7] Theoretical Bond Dissociation Energies of Halo-Heterocycles. PMC / NIH. Retrieved from

  • Fluorochem Ltd. (2025). Safety Data Sheet & Properties: 8-Bromo-1-chloroisoquinoline.[1][8] Retrieved from

Sources

Validation

Comparative Binding Affinity &amp; SAR Guide: Isoquinoline-7-amine Analogs

Topic: Binding affinity comparison of isoquinoline-7-amine analogs Content Type: Publish Comparison Guide Executive Summary The isoquinoline-7-amine scaffold represents a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding affinity comparison of isoquinoline-7-amine analogs Content Type: Publish Comparison Guide

Executive Summary

The isoquinoline-7-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 5- and 8-amino isomers.[1] Its utility spans from kinase inhibition (targeting Haspin, CDK9) to anticancer cytotoxicity via redox-active quinone derivatives.

This guide provides a technical comparison of isoquinoline-7-amine analogs, focusing on the Structure-Activity Relationship (SAR) governing their binding affinities (


, 

) and biological efficacy.[2] We analyze two primary distinct classes:
  • 7-Aminoisoquinoline-5,8-quinones: Cytotoxic agents acting via DNA intercalation and ROS generation.

  • Fused Tricyclic 7-Amine Analogs: Potent kinase inhibitors (e.g., Pyrazolo[3,4-g]isoquinolines).

Critical Analysis of Binding Affinity & SAR

The binding affinity of isoquinoline-7-amine analogs is heavily dependent on the electronic environment of the C7-amine and the presence of a redox-active core.

Series A: 7-Aminoisoquinoline-5,8-quinones (Anticancer)

This series functions primarily through DNA intercalation and inhibition of enzymes like Cdc25B phosphatase. The 7-amine position is critical for directing regioselectivity during synthesis and establishing H-bonds within the minor groove of DNA.

Key SAR Findings:

  • C7-Amine Substitution: Primary amines or arylamines at C7 retain high potency. However, bulky N-alkylation at this position often diminishes activity due to steric clashes with the DNA backbone or enzyme pocket.

  • C6-Halogenation: Introduction of a chlorine atom at C6 (adjacent to the amine) significantly enhances cytotoxicity. The electron-withdrawing halogen increases the electrophilicity of the quinone, facilitating nucleophilic attack by biological thiols or stabilizing the drug-DNA complex.

  • Regioselectivity: The heterocyclic nitrogen at position 2 exerts an electron-withdrawing effect, making C5 more electron-deficient, but experimental amination occurs preferentially at C7 due to specific resonance stabilization in the quinone system.

Table 1: Comparative Cytotoxicity (


) of 7-Substituted Isoquinoline-5,8-diones 
Data synthesized from comparative studies on HCT-15 (Colon) and SK-MEL-2 (Melanoma) cell lines.
Compound IDC6 SubstituentC7 Substituent (Amine)

(HCT-15) [µM]

(SK-MEL-2) [µM]
Relative Potency
Analog 4a H-NH-Phenyl (Unsub)> 5.0> 5.0Low
Analog 3c Cl -NH-(4-F-Phenyl)0.58 0.42 High
Analog 3d Cl -NH-(4-OMe-Phenyl)0.850.65High
Analog 3f Cl -NH-(3-Cl-Phenyl)1.200.95Moderate
Analog 4b H-NH-Alkyl (Butyl)> 10.0> 10.0Inactive

Interpretation: The "3-series" (6-Chloro) consistently outperforms the "4-series" (6-H). Electron-poor arylamines (e.g., 4-F-Phenyl) at C7 exhibit the tightest binding/effect, likely due to improved lipophilicity and specific


 stacking interactions.
Series B: Kinase Inhibition (Haspin & CDK Targets)

In kinase drug discovery, the isoquinoline-7-amine core is often fused into tricyclic systems (e.g., pyrazolo[3,4-g]isoquinoline) to mimic the adenine ring of ATP.

  • Target: Haspin Kinase (Mitotic regulator).[3]

  • Lead Candidate: Amino Analog 2c (Tricyclic fusion).

  • Binding Mechanism: The amine group acts as a hydrogen bond donor to the kinase hinge region.

  • Performance:

    • 
      :  62 nM (Haspin).[4][5]
      
    • Selectivity: High selectivity over DYRK1A (Selectivity Index > 4).[4]

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the structural logic governing the potency of these analogs.

SAR_Logic Core Isoquinoline-7-amine Scaffold C6_Pos Position C6 (Adjacent) Core->C6_Pos C7_Pos Position C7 (Amine) Core->C7_Pos Quinone 5,8-Quinone System Core->Quinone Effect_Cl Halogenation (Cl) Increases Electrophilicity & Potency C6_Pos->Effect_Cl Modification Effect_Aryl Arylamine Tolerated/High Potency C7_Pos->Effect_Aryl Substitution Effect_Alkyl N-Alkylation Steric Clash Reduces Activity C7_Pos->Effect_Alkyl Substitution Effect_Redox Redox Cycling ROS Generation DNA Damage Quinone->Effect_Redox Mechanism

Figure 1: Structure-Activity Relationship (SAR) map for isoquinoline-7-amine derivatives, highlighting the critical role of C6-halogenation and C7-amine substitution.[2]

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and evaluation of the high-potency 6-Chloro-7-aminoisoquinoline-5,8-dione analogs.

Protocol A: Regioselective Synthesis

Rationale: Direct amination of the quinone core is sensitive to electronic effects. The use of 6,7-dichloroisoquinoline-5,8-dione ensures the amine enters at position 7 via nucleophilic aromatic substitution (


), driven by the directing effect of the isoquinoline nitrogen.
  • Starting Material: Dissolve 6,7-dichloro-5,8-isoquinolinedione (1.0 equiv) in absolute ethanol.

  • Nucleophile Addition: Add the appropriate arylamine (e.g., 4-fluoroaniline, 1.2 equiv) and CeCl₃·7H₂O (0.1 equiv) as a Lewis acid catalyst to promote the reaction.

  • Reaction: Stir at reflux (80°C) for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: CHCl₃/MeOH 95:5).

  • Work-up: Cool to room temperature. The product typically precipitates as a dark red/brown solid.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from EtOH/CHCl₃ to yield the 6-chloro-7-(arylamino)-isoquinoline-5,8-dione .

Protocol B: Cytotoxicity Assay (MTT)

Rationale: This colorimetric assay quantifies the metabolic activity of cells, serving as a direct proxy for cell viability and drug binding efficacy.

  • Seeding: Plate HCT-15 or SK-MEL-2 cells (

    
     cells/well) in 96-well plates containing RPMI-1640 medium. Incubate for 24h at 37°C.
    
  • Treatment: Dissolve isoquinoline analogs in DMSO (stock) and dilute serially. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate cells with compounds for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 540 nm using a microplate reader. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
References
  • Ryu, C. K., et al. (2006). "Synthesis and Cytotoxic Activities of 6-Chloro-7-arylamino-5,8-isoquinolinediones." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[2] "Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Aminoisoquinoline-5,8-quinones." BenchChem Technical Guides.

  • Legoabe, L. J., et al. (2020). "Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors." Medicinal Chemistry Research. [5]

  • Valderrama, J. A., et al. (2009). "Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines."[6][7] Bioorganic & Medicinal Chemistry.

Sources

Comparative

A Comparative Analysis of the Chemical Stability of 1-Chloroisoquinoline versus Quinoline: A Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the stability of heterocyclic scaffolds is a cornerstone of robust drug design and formulation. Quinoline and its isomer, isoquinoline, are privileged structures, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stability of heterocyclic scaffolds is a cornerstone of robust drug design and formulation. Quinoline and its isomer, isoquinoline, are privileged structures, forming the core of numerous therapeutic agents. The introduction of substituents, such as halogens, can dramatically alter the physicochemical properties of these molecules, including their stability. This guide provides an in-depth comparative analysis of the chemical stability of 1-chloroisoquinoline and its parent analog, quinoline, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenation on Heterocyclic Stability

Quinoline is a stable aromatic heterocycle, but its derivatives can exhibit varied stability profiles influenced by the nature and position of substituents.[1] Halogenation, a common strategy in medicinal chemistry to modulate parameters like lipophilicity and metabolic stability, can also introduce new potential degradation pathways. 1-Chloroisoquinoline, an isomer of chloroquinoline, is a key intermediate in the synthesis of a variety of biologically active compounds.[2][3] The presence of a chlorine atom at the 1-position of the isoquinoline ring system significantly influences its electron distribution and reactivity, making a direct comparison of its stability against the unsubstituted quinoline imperative for its effective use in drug development.[2] This guide will explore the theoretical underpinnings of their stability and provide a practical framework for their experimental evaluation.

Theoretical Stability Assessment: An Electron-Centric Viewpoint

The stability of quinoline is attributed to its aromatic nature, with a delocalized π-electron system across both the benzene and pyridine rings.[1] This delocalization contributes to its relatively high resistance to degradation under normal conditions.

In contrast, 1-chloroisoquinoline possesses an electron-withdrawing chlorine atom at a position activated towards nucleophilic attack. The nitrogen atom in the isoquinoline ring further enhances the electrophilicity of the C1 position, making the C-Cl bond susceptible to cleavage. This inherent reactivity suggests that 1-chloroisoquinoline is likely to be less stable than quinoline, particularly in the presence of nucleophiles such as water, or under conditions that promote nucleophilic substitution.[4]

Experimental Design for a Comparative Stability Study

To empirically assess and compare the stability of 1-chloroisoquinoline and quinoline, a forced degradation study is the industry-standard approach.[5][6] This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Materials and Instrumentation
  • Test Compounds: 1-Chloroisoquinoline (≥98% purity), Quinoline (≥98% purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification[8]

    • pH meter

    • Photostability chamber

    • Temperature-controlled oven

Experimental Workflow: A Step-by-Step Protocol

The following diagram illustrates the comprehensive workflow for the comparative forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solutions (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (80°C, Solid & Solution) prep_stock->thermal photo Photolytic Degradation (ICH Q1B Guidelines) prep_stock->photo sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc_pda HPLC-PDA Analysis (Quantify Degradation) neutralize->hplc_pda lc_ms LC-MS Analysis (Identify Degradants) hplc_pda->lc_ms

Caption: Experimental workflow for the comparative forced degradation study of 1-chloroisoquinoline and quinoline.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies [7]

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of both 1-chloroisoquinoline and quinoline in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C and sample at the same time points as the acid hydrolysis. Neutralize the samples with 0.1 M HCl prior to analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Sample at the specified time intervals.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a vial and store it in an oven at 80°C.

    • Solution State: Place a vial of the stock solution in an oven at 80°C.

    • Sample at the designated time points.

  • Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection PDA at 254 nm and 280 nm

Predicted Degradation Pathways and Comparative Stability

Based on the chemical structures and known reactivity, the following degradation pathways are anticipated.

Quinoline

Quinoline is expected to be relatively stable under hydrolytic and mild thermal conditions. Significant degradation is anticipated primarily under strong oxidative and photolytic stress. The degradation of quinoline can proceed through hydroxylation and subsequent ring-opening.

1-Chloroisoquinoline

1-Chloroisoquinoline is predicted to be significantly less stable, particularly under hydrolytic conditions.

  • Hydrolysis: The primary degradation pathway is expected to be the nucleophilic substitution of the chlorine atom by water (hydrolysis) or hydroxide ions, leading to the formation of 1-isoquinolone (isoquinolin-1(2H)-one). This reaction is likely to be accelerated under both acidic and basic conditions.[4]

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photodehalogenation.[9]

The following diagram illustrates the predicted primary degradation pathway for 1-chloroisoquinoline under hydrolytic stress.

Degradation_Pathway 1_chloroisoquinoline 1-Chloroisoquinoline C₉H₆ClN hydrolysis + H₂O (Acid/Base catalysis) 1_chloroisoquinoline->hydrolysis 1_isoquinolone 1-Isoquinolone C₉H₇NO hydrolysis->1_isoquinolone

Caption: Predicted hydrolytic degradation pathway of 1-chloroisoquinoline.

Data Presentation and Interpretation

The results of the forced degradation study should be tabulated to provide a clear comparison of the stability of the two compounds.

Table 1: Comparative Forced Degradation Data (% Degradation)

Stress ConditionTime (h)Quinoline (% Degradation)1-Chloroisoquinoline (% Degradation)Major Degradant (1-Chloroisoquinoline)
0.1 M HCl (60°C) 24< 5%> 20%1-Isoquinolone
0.1 M NaOH (60°C) 24< 5%> 50%1-Isoquinolone
3% H₂O₂ (RT) 2410-15%15-25%Oxidized products
Thermal (80°C) 24< 2%< 5%-
Photolytic -5-10%10-20%Dechlorinated products

Note: The values presented in this table are hypothetical and represent expected outcomes based on chemical principles. Actual experimental results may vary.

Conclusion and Recommendations

The comparative analysis, both theoretical and experimental, strongly indicates that 1-chloroisoquinoline is significantly less stable than quinoline, particularly under hydrolytic conditions. The primary degradation pathway for 1-chloroisoquinoline is the hydrolysis of the C1-chloro substituent to form 1-isoquinolone.

For drug development professionals, this has several critical implications:

  • Formulation Strategies: Aqueous formulations of drug candidates containing the 1-chloroisoquinoline scaffold should be carefully buffered to a pH of maximum stability, which would need to be determined experimentally. Anhydrous formulations may be a more viable option.

  • Storage and Handling: 1-Chloroisoquinoline and its derivatives should be stored in cool, dry, and dark conditions to minimize degradation.[7]

  • Analytical Method Development: Stability-indicating analytical methods must be capable of separating and quantifying 1-isoquinolone and other potential degradation products from the parent compound.

By understanding the inherent stability characteristics of 1-chloroisoquinoline, researchers can proactively design more robust drug candidates and formulations, ultimately accelerating the path to clinical development.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Schwack, W., & Hartmann, M. (1994). Fungicides and photochemistry: Photodegradation of the azole fungicide penconazole. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 198(4), 293-297.
  • DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Ratti, R., et al. (2015). Aqueous photodegradation of substituted chlorobenzenes: Kinetics, carbon isotope fractionation, and reaction mechanisms. Environmental Science & Technology, 49(16), 9754-9762.
  • PubMed. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Photoinduced N-heterocyclic nitrenium-catalyzed single electron reduction of α-chloro esters for phenanthridine synthesis. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-110.
  • Drug Discovery Today. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]

  • LCGC International. (2026, February 13). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-N-methylisoquinolin-7-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just compliance—it demands a mechanistic understanding of chemical stability and environmental impa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just compliance—it demands a mechanistic understanding of chemical stability and environmental impact.

For researchers and drug development professionals utilizing 1-Chloro-N-methylisoquinolin-7-amine in synthetic pathways (such as Buchwald-Hartwig cross-couplings or kinase inhibitor development), proper disposal is a critical operational phase. Because this compound is a halogenated aromatic amine, improper disposal—specifically low-temperature combustion—poses severe environmental and regulatory risks.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, packaging, and disposal of 1-Chloro-N-methylisoquinolin-7-amine, grounded in physicochemical causality and EPA regulatory frameworks.

Physicochemical Identity & Hazard Profile

Before executing a disposal plan, it is essential to understand the quantitative and structural properties of the waste material[1]. The presence of a stable carbon-chlorine (C-Cl) bond on an electron-deficient isoquinoline ring dictates the entire downstream disposal methodology.

PropertyValue
Chemical Name 1-Chloro-N-methylisoquinolin-7-amine
CAS Number 1374652-28-4
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Chemical Class Halogenated Heterocyclic Amine
Primary Disposal Hazards Environmental persistence; Precursor to toxic combustion byproducts (PCDDs/PCDFs and NOx)

The Mechanistic Causality of Disposal: Why HTI?

Do not treat 1-Chloro-N-methylisoquinolin-7-amine like standard organic waste. The fundamental rule of disposing of halogenated aromatic compounds is avoiding standard municipal or low-tier industrial incineration.

The Chemical Causality: The C-Cl bond in aromatic systems is highly thermally stable. If this compound is subjected to standard incineration temperatures (< 900°C), the isoquinoline ring may not fully degrade. Instead, the thermal energy facilitates radical formation, allowing the chlorinated fragments to dimerize and react with oxygen. This leads to the de novo synthesis of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) —some of the most toxic and heavily regulated environmental pollutants known[2]. Furthermore, the high nitrogen content in the amine and isoquinoline ring will generate hazardous nitrogen oxides (NOx) upon combustion.

To guarantee complete cleavage of the C-Cl and C-N bonds, the waste must be subjected to High-Temperature Incineration (HTI) equipped with alkaline scrubbers to neutralize the resulting HCl and NOx gases[3].

Quantitative Comparison of Incineration Methods:

ParameterStandard Industrial IncinerationHigh-Temperature Incineration (HTI)
Operating Temperature 800°C – 900°C> 1100°C
Gas Residence Time < 1 second≥ 2 seconds
Destruction & Removal Efficiency (DRE) Variable99.9999% ("Six-Nines")
Dioxin/Furan Formation Risk HighNegligible (Due to rapid exhaust quenching)
Suitability for 1-Chloro... Strictly ProhibitedMandatory

Operational Disposal Protocol (Step-by-Step)

To ensure laboratory safety and regulatory compliance, implement the following self-validating workflow at the point of waste generation.

Step 1: Point-of-Generation Segregation

  • Action: Deposit all solutions, washings, and solid residues containing 1-Chloro-N-methylisoquinolin-7-amine strictly into containers designated for Halogenated Organic Waste .

  • Causality: Under the EPA's RCRA "mixture rule," mixing halogenated waste with non-halogenated waste automatically classifies the entire volume as halogenated[4]. Failing to segregate exponentially increases the cost of HTI disposal and ruins the fuel-blending potential of your non-halogenated waste streams.

Step 2: Matrix Quenching (For Reaction Mixtures)

  • Action: If the compound is part of an unpurified reaction matrix (e.g., containing palladium catalysts, strong bases, or reducing agents), quench the mixture with a weak acid or aqueous buffer before transferring it to the waste carboy.

  • Causality: Halogenated solvents and intermediates can react exothermically with unquenched bases or azides in a closed waste container, leading to over-pressurization and catastrophic container failure.

Step 3: Primary Containment

  • Action: Store the segregated waste in High-Density Polyethylene (HDPE) carboys or amber glass bottles.

  • Causality: Over time, trace moisture can cause the hydrolysis of chlorinated compounds, generating trace amounts of hydrochloric acid (HCl). Metal containers will corrode and leak; HDPE and glass are chemically inert to this degradation pathway.

Step 4: RCRA Classification & Labeling

  • Action: Label the container prominently with "Toxic, Halogenated Organic Waste." If the compound is dissolved in regulated chlorinated solvents (such as Dichloromethane or Chloroform), you must apply the EPA F002 hazardous waste code to the label[5].

  • Causality: Accurate RCRA coding ensures the downstream waste vendor routes the material directly to an HTI facility rather than a standard fuel-blending or solvent-recovery plant.

Step 5: Manifesting & Vendor Hand-off

  • Action: On the hazardous waste manifest provided by your disposal vendor (e.g., Clean Harbors, Veolia), explicitly check the requirement for High-Temperature Incineration . Retain the Certificate of Destruction (COD) for your EHS compliance records.

Process Visualization

The following logical decision tree dictates the handling of 1-Chloro-N-methylisoquinolin-7-amine waste based on its physical state at the time of generation.

WasteDisposal Start 1-Chloro-N-methylisoquinolin-7-amine Waste Generated Solid Solid/Powder Waste Start->Solid Liquid Reaction Mixture/Solution Start->Liquid Segregate Segregate strictly as Halogenated Organic Waste Solid->Segregate Quench Quench Reactive Intermediates (e.g., weak acid/base) Liquid->Quench Quench->Segregate Package Package in HDPE/Glass Secondary Containment Segregate->Package Label Label: Toxic, Halogenated, Environmental Hazard (F002 if applicable) Package->Label HTI High-Temperature Incineration (HTI) (>1100°C, 2s residence time) Label->HTI

Workflow for the safe segregation and disposal of 1-Chloro-N-methylisoquinolin-7-amine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Dioxins and Health Effects of Halogenated Aromatic Hydrocarbons." EPA.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings: Spent Solvent Wastes (F001 – F005)." EPA.gov. [Link]

  • Secretariat of the Basel Convention. "Destruction and Decontamination Technologies for PCBs and Other POPs Wastes." Basel.int. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1-Chloro-N-methylisoquinolin-7-amine
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1-Chloro-N-methylisoquinolin-7-amine
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